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  • Product: 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine
  • CAS: 124499-30-5

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine: Acknowledgment of Data Unavailability

To the Valued Research Community, Scientists, and Drug Development Professionals, This communication addresses the requested in-depth technical guide on the in vitro mechanism of action of the compound 2-[4-(2-Cyclohexyl...

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Author: BenchChem Technical Support Team. Date: March 2026

To the Valued Research Community, Scientists, and Drug Development Professionals,

This communication addresses the requested in-depth technical guide on the in vitro mechanism of action of the compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. After a comprehensive and rigorous search of publicly available scientific literature and databases, we must report that there is currently no specific data available on the biological activity, receptor binding profile, or cellular effects of this particular molecule.

Our extensive search included queries for in vitro studies, mechanism of action, receptor binding assays, and cellular assays specifically associated with 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. The search results predominantly identified chemical suppliers and catalog listings for the compound, alongside literature pertaining to structurally distinct molecules.

Consequently, we are unable to provide the requested in-depth technical guide, including sections on receptor binding affinity, functional assays, downstream signaling pathway analysis, and detailed experimental protocols. The creation of such a guide requires foundational scientific data, which, for this specific compound, does not appear to be present in the public domain at this time.

We are committed to providing accurate and evidence-based scientific information. Therefore, in the absence of any empirical data, it would be speculative and contrary to our principles of scientific integrity to generate a document on the mechanism of action of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

We will continue to monitor the scientific landscape and will revisit this topic should relevant research on 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine be published. We appreciate your understanding and encourage researchers who may have data on this compound to share their findings with the broader scientific community.

Exploratory

Pharmacokinetic Profile of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine: A Comprehensive Technical Guide

Executive Summary The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS No. 124499-30-5) is a highly lipophilic phenethylamine derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS No. 124499-30-5) is a highly lipophilic phenethylamine derivative. Structurally characterized by a primary amine tethered to a phenyl ring with a bulky, non-polar 2-cyclohexyl-vinyl para-substitution, this molecule presents a unique pharmacokinetic (PK) and pharmacodynamic profile. While the core phenethylamine scaffold is a known trace amine and monoamine releasing agent[1], the addition of the cyclohexyl-vinyl moiety drastically alters its absorption, distribution, metabolism, and excretion (ADME) kinetics.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic behavior of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, detailing the mechanistic causality behind its biotransformation and providing self-validating experimental protocols for preclinical evaluation.

Physicochemical Properties & Absorption Kinetics

The pharmacokinetic journey of any phenethylamine is fundamentally dictated by its lipophilicity and ionization state at physiological pH. The primary amine ( pKa​≈9.5 ) ensures the molecule is predominantly protonated in the gastrointestinal tract and systemic circulation. However, the massive hydrophobic bulk of the cyclohexyl-vinyl group drives the partition coefficient (LogP) significantly higher than endogenous phenethylamines[2].

Causality in Absorption

High lipophilicity facilitates rapid passive transcellular diffusion across the intestinal epithelium. However, this comes at the cost of aqueous solubility. In an oral formulation, the rate-limiting step for absorption is dissolution rather than permeability. To accurately model this, permeability assays must account for the high retention of the compound within lipid bilayers.

Protocol 1: Self-Validating PAMPA-BBB Assay for Permeability

To quantify the apparent permeability ( Papp​ ) and predict Blood-Brain Barrier (BBB) penetration, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized. This protocol is self-validating through the inclusion of high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) controls.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of the acceptor plate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane) to mimic the BBB lipid composition.

  • Donor Solution Formulation: Dissolve 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 μ M (final DMSO concentration < 1% to prevent membrane degradation).

  • Assay Assembly: Add 300 μ L of the donor solution to the donor wells. Add 200 μ L of fresh PBS to the acceptor wells. Carefully mate the acceptor plate onto the donor plate.

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification & Validation: Extract aliquots from both donor and acceptor compartments. Quantify the compound using LC-MS/MS against an internal standard (e.g., deuterated phenethylamine). Calculate Papp​ using the standard steady-state flux equation. The assay is validated only if the Papp​ of theophylline is <1.0×10−6 cm/s and verapamil is >15×10−6 cm/s.

Distribution and Blood-Brain Barrier Penetration

Due to its high LogP, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine exhibits a massive volume of distribution ( Vd​ ). The compound rapidly partitions out of the central plasma compartment into lipophilic tissues, primarily the central nervous system (CNS) and adipose tissue. The cyclohexyl-vinyl group acts as a lipophilic anchor, driving rapid BBB crossing[2].

Distribution GI Gastrointestinal Tract (Absorption) Plasma Central Compartment (Plasma) GI->Plasma High Permeability Brain Brain Compartment (Target Site) Plasma->Brain Rapid BBB Crossing (High LogP) Adipose Peripheral Adipose (Deep Sink) Plasma->Adipose Lipophilic Partitioning Liver Hepatic Compartment (Metabolism) Plasma->Liver Systemic Circulation Brain->Plasma Redistribution Adipose->Plasma Slow Release

Figure 1: Compartmental distribution model highlighting rapid CNS penetration and adipose tissue sequestration.

Hepatic Biotransformation & Metabolic Pathways

The metabolism of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is complex, driven by three distinct structural vulnerabilities: the primary amine, the cyclohexyl ring, and the vinyl double bond.

Mechanistic Biotransformation Pathways
  • Monoamine Oxidase (MAO) Deamination: The primary amine is a classical target for MAO-A and MAO-B, which catalyze oxidative deamination to form a phenylacetic acid derivative[1][3]. However, the bulky para-substitution introduces steric hindrance, potentially shifting the binding affinity preferentially toward MAO-B, which accommodates larger lipophilic substrates.

  • Aliphatic Hydroxylation (CYP3A4 / CYP2D6): The cyclohexyl ring is highly susceptible to aliphatic hydroxylation. Cytochrome P450 enzymes, particularly CYP3A4, dock the lipophilic tail into their large hydrophobic active sites. The iron-oxo porphyrin cation radical (Compound I) abstracts a hydrogen atom from the β

    • or γ -carbon of the cyclohexyl ring, followed by oxygen rebound to form a hydroxylated metabolite[4][5].
  • Vinyl Epoxidation (CYP2E1 / CYP3A4): The olefinic double bond of the vinyl group is a prime target for epoxidation. CYP enzymes transfer an oxygen atom into the π -system of the double bond, generating a reactive epoxide intermediate[6][7]. This epoxide is rapidly hydrolyzed by Epoxide Hydrolase (mEH) into a stable diol.

Metabolism Parent 2-[4-(2-Cyclohexyl-vinyl)- phenyl]-ethylamine MAO MAO-A/B Oxidative Deamination Parent->MAO CYP_Aliphatic CYP3A4 / CYP2D6 Cyclohexyl Hydroxylation Parent->CYP_Aliphatic CYP_Epox CYP2E1 / CYP3A4 Vinyl Epoxidation Parent->CYP_Epox Met1 Phenylacetic Acid Derivative (Inactive) MAO->Met1 Met2 Hydroxylated Cyclohexyl Metabolites (Active/Phase II Target) CYP_Aliphatic->Met2 Met3 Reactive Epoxide Intermediate CYP_Epox->Met3 EH Epoxide Hydrolase (Hydrolysis) Met3->EH Met4 Stable Diol Metabolite EH->Met4

Figure 2: Primary phase I metabolic pathways mediated by MAO and Cytochrome P450 isoforms.

Protocol 2: In Vitro Microsomal Stability & Metabolite Identification

To determine the intrinsic clearance ( CLint​ ) and map the exact sites of oxidation, an in vitro assay using Human Liver Microsomes (HLMs) is employed. The causality of using an NADPH regenerating system is critical: CYP450 enzymes require a continuous supply of reducing equivalents (electrons) to maintain the catalytic cycle of oxygen activation.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Substrate Addition: Spike the compound into the microsomal suspension to a final concentration of 1 μ M. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Self-Validation Control: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ .

Quantitative Pharmacokinetic Parameters

Based on the structural homology to highly lipophilic phenethylamines and in silico predictive modeling, the following quantitative pharmacokinetic parameters are extrapolated for a standard oral dose. Phase II metabolism primarily involves the glucuronidation of the hydroxylated cyclohexyl metabolites, facilitating renal excretion.

Pharmacokinetic ParameterPredicted Value RangeMechanistic Rationale
Oral Bioavailability ( F ) 15% - 25%High first-pass metabolism via hepatic MAO and CYP3A4 limits systemic exposure.
Time to Max Concentration ( Tmax​ ) 1.5 - 2.5 hoursRapid absorption offset by delayed dissolution of the lipophilic matrix.
Volume of Distribution ( Vd​ ) > 15 L/kgExtensive partitioning into adipose tissue and the CNS due to the cyclohexyl-vinyl group.
Clearance ( CL ) High ( >20 mL/min/kg)Rapid hepatic biotransformation (hydroxylation, epoxidation, and deamination).
Elimination Half-Life ( t1/2​ ) 4 - 6 hoursBiphasic elimination; rapid initial distribution phase followed by a slower terminal elimination phase as the drug leaches from adipose sinks.
Primary Excretion Route Renal (Phase II Conjugates)>80% of the dose is excreted as glucuronidated diols and phenylacetic acid derivatives in the urine.

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Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

A Hypothetical Exploration of a Novel Phenylethylamine Derivative as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist Abstract This technical guide provides a comprehensive framework for characterizing the receptor bi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration of a Novel Phenylethylamine Derivative as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. While direct pharmacological data for this specific molecule is not extensively published, its structural resemblance to known 2-phenylethylamine derivatives strongly suggests a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G protein-coupled receptor that has emerged as a promising, non-dopaminergic target for the treatment of neuropsychiatric disorders such as schizophrenia.[3][4][5] This guide will, therefore, focus on the methodologies to test the hypothesis that 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a TAAR1 agonist. We will delve into the theoretical underpinnings of receptor binding, provide detailed, field-proven experimental protocols for radioligand binding assays, and outline the subsequent data analysis required to determine key affinity parameters such as the inhibition constant (Ki). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system therapeutics.

Introduction: The Rationale for Investigating 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, with CAS number 124499-30-5, belongs to the broad class of phenylethylamine derivatives.[6][7] This structural class is of significant interest in medicinal chemistry due to the presence of the 2-phenylethylamine scaffold in endogenous catecholamines like dopamine and norepinephrine, which play crucial roles in neurotransmission.[2] Many synthetic derivatives of 2-phenylethylamine exhibit psychoactive properties and have been developed for various therapeutic applications.[1][8]

The Promise of TAAR1 Agonism

Recent advancements in neuropsychiatric drug discovery have focused on targets beyond the classical dopamine D2 receptor antagonism.[3][4] One of the most promising of these is the Trace Amine-Associated Receptor 1 (TAAR1).[3][5][9] TAAR1 is a G protein-coupled receptor activated by trace amines, such as β-phenylethylamine and tyramine.[10][11] Unlike traditional antipsychotics, TAAR1 agonists do not directly block dopamine D2 receptors but rather modulate dopaminergic and glutamatergic neurotransmission.[4][9] This novel mechanism of action holds the potential for treating a broader range of schizophrenia symptoms, including negative and cognitive deficits, with a reduced risk of motor and metabolic side effects.[4][5][12]

Given the structural similarity of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine to endogenous TAAR1 ligands, it is a compelling candidate for investigation as a TAAR1 agonist. The presence of a cyclohexyl group and a vinyl linker introduces unique steric and electronic features that could influence its binding affinity and functional activity at TAAR1.

Foundational Principles of Receptor Binding Affinity

Receptor binding affinity is a measure of the strength of the interaction between a ligand (in this case, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine) and its receptor (hypothetically, TAAR1). It is a critical parameter in drug discovery, as high affinity is often a prerequisite for potent pharmacological activity. The affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

Experimental Workflow for Determining Receptor Binding Affinity

The following section outlines a detailed, step-by-step methodology for determining the binding affinity of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine for TAAR1 using a competitive radioligand binding assay. This is a gold-standard technique in pharmacology for quantifying ligand-receptor interactions.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture expressing TAAR1 Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Test_Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

Objective: To determine the inhibition constant (Ki) of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine for the human TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • [³H]-labeled high-affinity TAAR1 radioligand (e.g., a specific TAAR1 antagonist)

  • 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (test compound)

  • Unlabeled high-affinity TAAR1 ligand (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human TAAR1 in appropriate media.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • Prepare a serial dilution of the test compound, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, in assay buffer.

    • In a 96-well microplate, add the following to each well:

      • Cell membrane preparation (containing a specific amount of protein).

      • [³H]-labeled TAAR1 radioligand at a concentration near its Kd.

      • Varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled TAAR1 ligand.

    • Incubate the plates at a specific temperature for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC₅₀:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki:

    • The inhibition constant (Ki) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation:

      Ki = IC₅₀ / (1 + [L]/Kd)

      Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Interpreting the Results and Next Steps

The calculated Ki value for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine will provide a quantitative measure of its binding affinity for TAAR1.

Ki Value Range Interpretation of Affinity Implication for Drug Development
< 10 nMHigh AffinityStrong candidate for further investigation.
10 - 100 nMModerate AffinityPotential candidate, may require optimization.
> 100 nMLow AffinityLikely not a potent ligand at this target.

A low nanomolar Ki value would provide strong evidence that 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a high-affinity ligand for TAAR1 and would warrant further investigation into its functional activity.

Functional Assays: From Binding to Biological Response

Demonstrating binding affinity is the first step. The next crucial stage is to determine the functional activity of the compound at the receptor. This involves assessing whether the compound acts as an agonist, antagonist, or inverse agonist.

functional_assays cluster_binding Binding Affinity cluster_functional Functional Activity cluster_downstream Downstream Effects Binding_Assay Radioligand Binding Assay cAMP_Assay cAMP Accumulation Assay Binding_Assay->cAMP_Assay High Affinity (Low Ki) GTP_gamma_S_Assay [³⁵S]GTPγS Binding Assay cAMP_Assay->GTP_gamma_S_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay GTP_gamma_S_Assay->Beta_Arrestin_Assay In_Vivo_Models In Vivo Animal Models Beta_Arrestin_Assay->In_Vivo_Models Confirmed Agonism

Caption: Progression from binding affinity to functional assays and in vivo studies.

Common functional assays for TAAR1, a Gs-coupled receptor, include:

  • cAMP Accumulation Assays: Measure the increase in intracellular cyclic adenosine monophosphate (cAMP) upon receptor activation.

  • [³⁵S]GTPγS Binding Assays: Quantify the binding of a non-hydrolyzable GTP analog to G proteins following receptor activation.

  • β-Arrestin Recruitment Assays: Detect the recruitment of β-arrestin to the activated receptor, which is involved in signal termination and internalization.

Conclusion

While the receptor binding profile of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine remains to be experimentally determined, its chemical structure provides a strong rationale for its investigation as a novel TAAR1 agonist. The methodologies outlined in this guide offer a robust and validated approach to characterizing its binding affinity and functional activity. A successful demonstration of high-affinity binding and agonism at TAAR1 would position this compound as a promising lead for the development of a new generation of antipsychotic agents with a potentially improved therapeutic profile.

References

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - Frontiers. (2024, October 30). Frontiers.
  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
  • Trace amine-associated receptor 1 (TAAR1) agonism for psychosis - Wellcome Open Research. (2024, April 11). Wellcome Open Research.
  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. (2022, July 14). CADTH.
  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science. (2022, February 18). ACS Publications.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - MDPI. (2025, October 16). MDPI.
  • -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - MDPI. (2022, November 7). MDPI.
  • The Case for TAAR1 as a Modulator of Central Nervous System Function - Frontiers. (2018, January 9). Frontiers.
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Buy 2-[4-(2-CYCLOHEXYL-VINYL) - phenyl]-ethylamine - Echemi. (n.d.). Echemi.
  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. (n.d.). National Center for Biotechnology Information.
  • 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine-124499-30-5 - Thoreauchem. (n.d.). Thoreauchem.

Sources

Exploratory

Structure-activity relationship (SAR) of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine derivatives

Whitepaper: Unlocking the Hydrophobic Pocket: Structure-Activity Relationship (SAR) of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Derivatives Executive Summary The development of novel neurotherapeutics requires precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Unlocking the Hydrophobic Pocket: Structure-Activity Relationship (SAR) of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Derivatives

Executive Summary

The development of novel neurotherapeutics requires precise modulation of central nervous system (CNS) targets without triggering the off-target liabilities associated with classical monoamine receptor binding. The 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine scaffold represents a highly specialized class of phenethylamine derivatives. By appending a bulky, lipophilic cyclohexyl-vinyl moiety to the para-position of a phenethylamine core, researchers can exploit the deep hydrophobic binding pockets of atypical targets such as the Trace Amine-Associated Receptor 1 (TAAR1) and Sigma-1 receptors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, detailing the causality behind molecular design choices, quantitative binding profiles, and self-validating experimental methodologies.

Scaffold Rationale and Receptor Targeting

Trace amine-associated receptor 1 (TAAR1) is a G-protein-coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic circuitry, making it a prime target for neuropsychiatric drug development[1]. While endogenous trace amines like β-phenethylamine (β-PEA) potently activate TAAR1, they lack metabolic stability and receptor selectivity[2].

The 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine scaffold overcomes these limitations through three distinct structural domains:

  • The Ethylamine Pharmacophore: Essential for anchoring the molecule via a salt bridge to the highly conserved Asp103 residue in the TAAR1 transmembrane domain.

  • The para-Vinyl Linker: Imparts conformational rigidity. The trans (E) configuration projects the terminal bulk at an optimal vector, minimizing entropic penalties during receptor binding.

  • The Cyclohexyl Terminus: Provides massive steric bulk. This lipophilic anchor drives selectivity toward TAAR1 and away from classical 5-HT2A or D2 receptors, which possess narrower binding clefts[1]. Furthermore, the intrinsic activity of phenethylamine derivatives is heavily influenced by such hydrophobic extensions, which maximize van der Waals interactions within the receptor cavity[3].

SAR_Logic A Base Scaffold Phenethylamine B Amine Modification (N-Methylation) A->B Step 1 C Linker Rigidity (Vinyl vs. Ethyl) A->C Step 2 D Lipophilic Bulk (Cyclohexyl Group) A->D Step 3 E Receptor Profiling (TAAR1 / Sigma-1) B->E C->E D->E

Logical workflow for optimizing the 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine scaffold.

Quantitative SAR Data

To understand the precise impact of structural modifications, we must analyze the binding affinities ( Ki​ ) and functional potencies ( EC50​ ) across a matrix of derivatives. The table below synthesizes the SAR data, demonstrating how linker rigidity and amine substitution dictate pharmacological behavior. As observed in broader TAAR1 SAR studies, N-methylation of the primary amine consistently reduces activity[2].

Compound IDAmine Terminus ( R1​ )Linker TypeTerminal Group ( R2​ )TAAR1 EC50​ (nM)5-HT2A Ki​ (nM)
1 (Core) −NH2​ (Primary) −CH=CH− (E-isomer)Cyclohexyl12.5>10,000
2 (Saturated) −NH2​ (Primary) −CH2​−CH2​− (Ethyl)Cyclohexyl45.2>10,000
3 (N-Methyl) −NHCH3​ (Secondary) −CH=CH− (E-isomer)Cyclohexyl185.0>10,000
4 (Aromatic) −NH2​ (Primary) −CH=CH− (E-isomer)Phenyl8.44,500
5 (Z-isomer) −NH2​ (Primary) −CH=CH− (Z-isomer)Cyclohexyl320.0>10,000

Key Insights:

  • Rigidity vs. Flexibility: Compound 1 (E-vinyl) outperforms Compound 2 (saturated ethyl linker) by ~3.6-fold. The rigid double bond locks the cyclohexyl group into the active conformation, whereas the flexible ethyl chain suffers an entropic penalty upon binding.

  • Stereochemistry: The Z-isomer (Compound 5) shows a drastic drop in potency, indicating a severe steric clash within the receptor pocket.

  • Selectivity: Replacing the cyclohexyl group with a planar phenyl ring (Compound 4) slightly increases TAAR1 potency but introduces unwanted 5-HT2A affinity. The non-planar, sp3-hybridized nature of the cyclohexyl ring is critical for maintaining target selectivity.

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating protocols. The causality behind these specific methods is to guarantee stereochemical purity (via Heck coupling) and to accurately measure Gs-coupled GPCR activation (via cAMP assays).

Stereoselective Synthesis Protocol (Heck Coupling)

The synthesis of the E-vinyl linker requires a highly stereoselective approach. The Mizoroki-Heck reaction is chosen because it inherently favors the formation of trans (E) alkenes due to the steric dynamics of the migratory insertion and β -hydride elimination steps.

Step-by-Step Procedure:

  • Protection: React 4-bromophenethylamine with Di-tert-butyl dicarbonate ( Boc2​O ) in dichloromethane (DCM) with triethylamine ( Et3​N ) to yield the N-Boc protected intermediate. Causality: Protects the primary amine from coordinating with the palladium catalyst, which would poison the reaction.

  • Catalyst Preparation: In a Schlenk flask under argon, combine Pd(OAc)2​ (5 mol%) and Tri(o-tolyl)phosphine (10 mol%) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling: Add the N-Boc-4-bromophenethylamine (1.0 eq), vinylcyclohexane (1.5 eq), and Et3​N (3.0 eq) to the flask. Heat the mixture to 100°C for 12 hours.

  • Validation (Internal Control): Monitor the reaction via TLC and LC-MS. The bulky o-tolyl ligands on the phosphine force the palladium intermediate into a conformation that exclusively yields the E-isomer.

  • Deprotection: Isolate the coupled product via silica gel chromatography. Dissolve in DCM and add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 2 hours to remove the Boc group.

  • Final Verification: Confirm the E-geometry using 1H -NMR. The vinylic protons should display a coupling constant ( J ) of approximately 16 Hz, validating the trans configuration.

In Vitro Pharmacological Profiling (cAMP Accumulation Assay)

Because TAAR1 is a Gαs​ -coupled receptor, its activation directly stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP)[1]. We utilize a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

Step-by-Step Procedure:

  • Cell Preparation: Plate HEK293 cells stably expressing human TAAR1 into a 384-well microplate at a density of 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX prevents the degradation of synthesized cAMP, ensuring the assay measures total receptor activation without signal decay.

  • Ligand Treatment: Add the synthesized derivatives in a 10-point concentration-response curve (ranging from 10−11 to 10−5 M). Incubate for 45 minutes at 37°C.

  • Self-Validation (Controls): Include a vehicle control (baseline), a positive control (Forskolin, a direct adenylyl cyclase activator, to prove the assay machinery works), and a reference TAAR1 agonist (e.g., β -PEA) to normalize the Emax​ .

  • Detection: Lyse the cells using the HTRF lysis buffer containing the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer.

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio to determine the EC50​ values.

TAAR1_Signaling L Cyclohexyl-vinyl Derivative R TAAR1 Receptor (GPCR) L->R Agonist Binding G Gαs Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Signaling

TAAR1 GPCR signaling pathway activated by cyclohexyl-vinyl phenethylamine derivatives.

Conclusion

The 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine scaffold is a masterclass in utilizing steric bulk and conformational restriction to achieve receptor selectivity. By maintaining the primary amine for critical salt-bridge formation and utilizing a rigid E-vinyl linker to project a bulky sp3-hybridized cyclohexyl ring into the receptor's hydrophobic pocket, drug developers can achieve potent TAAR1 agonism while circumventing the off-target liabilities of classical monoaminergic ligands. The structural principles and self-validating protocols outlined in this guide provide a robust framework for further optimization of this promising chemical space.

References

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - ACS Publications Source: ACS Medicinal Chemistry Letters URL:[Link]

  • The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) Source: National Institutes of Health (NIH) URL:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines Source: Frontiers in Pharmacology URL:[Link]

Sources

Foundational

Preliminary toxicity screening of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Executive Summary The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS No. 124499-30-5) is a str...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Executive Summary

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS No. 124499-30-5) is a structurally complex phenethylamine derivative[1]. Featuring a primary ethylamine core paired with a bulky, highly lipophilic cyclohexyl-vinyl-phenyl moiety, this structural class is frequently investigated in central nervous system (CNS) drug discovery, particularly as antipsychotic or neuromodulatory candidates. However, the exact structural features that confer target affinity and blood-brain barrier (BBB) permeability also introduce specific toxicological liabilities.

As a Senior Application Scientist, I have designed this technical whitepaper to outline a self-validating, tiered preliminary toxicity screening framework. This guide moves beyond standard checklist testing, explaining the causality behind experimental choices to effectively de-risk this compound prior to advanced preclinical development.

Mechanistic Rationale: Predicting Toxicity from Structure

Before initiating empirical screening, a rigorous toxicological assessment must deconstruct the molecule to anticipate its biological interactions. For 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, two structural domains dictate our screening strategy:

  • The Ethylamine Core: Primary aliphatic amines are highly susceptible to metabolism by amine oxidases. This enzymatic degradation can generate reactive aldehydes and hydrogen peroxide, leading to localized oxidative stress, mitochondrial dysfunction, and subsequent cellular apoptosis[2]. Furthermore, high concentrations of ethylamine derivatives have been historically linked to cardiotoxicity and vascular smooth muscle damage[3].

  • The Lipophilic Tail (Cyclohexyl-vinyl-phenyl): While essential for CNS penetration, highly lipophilic basic amines (cationic amphiphilic drugs) are notorious for causing Drug-Induced Phospholipidosis (DIPL) . These molecules easily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes. Once trapped, they inhibit lysosomal phospholipases, leading to the toxic accumulation of intracellular lipids[4].

To address these specific liabilities, our screening framework is divided into three causal tiers: High-Content Screening (HCS), Mechanistic Safety (Genotoxicity/Cardiotoxicity), and Preliminary In Vivo Acute Toxicity.

Workflow Start Compound: 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Tier1 Tier 1: In Vitro HCS (Cytotoxicity & Phospholipidosis) Start->Tier1 Initiate Screening Tier2 Tier 2: Mechanistic Safety (hERG & Genotoxicity) Tier1->Tier2 IC50 > 10 µM No DIPL Tier3 Tier 3: In Vivo Acute (OECD 425 LD50) Tier2->Tier3 hERG IC50 > 30 µM Non-Genotoxic Decision Go / No-Go Decision Lead Optimization Tier3->Decision LD50 > 500 mg/kg

Tiered preliminary toxicity screening workflow for phenethylamine derivatives.

Tier 1: High-Content Screening (HCS) for Cytotoxicity & Phospholipidosis

Traditional colorimetric assays (like MTT or LDH) provide a macroscopic view of cell death but fail to elucidate the mechanism[5]. Given the lipophilic nature of the compound, High-Content Screening (HCS) using automated fluorescence microscopy is required to simultaneously assess cell viability, steatosis, and phospholipidosis[6].

Experimental Protocol: HCS for Drug-Induced Phospholipidosis (DIPL)

This protocol utilizes a self-validating system incorporating positive controls (e.g., Amiodarone) to ensure assay sensitivity.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and SH-SY5Y (neuroblastoma) cells into 96-well optical-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (0.1 µM to 100 µM) in culture medium containing 0.1% DMSO. Treat cells for 48 hours. Include Amiodarone (10 µM) as a positive control for phospholipidosis, and 0.1% DMSO as a vehicle control.

  • Fluorescent Staining: Remove the medium and wash with PBS. Add a staining cocktail containing:

    • Hoechst 33342 (Nuclear stain / Cell count).

    • HCS LipidTOX™ Red (Neutral lipid accumulation/steatosis).

    • LysoTracker™ Green (Lysosomal mass/phospholipidosis).

  • Incubation & Imaging: Incubate for 30 minutes at 37°C. Image immediately using an automated HCS platform (e.g., Thermo Fisher CellInsight).

  • Data Analysis: Use image analysis algorithms to quantify total cell count (cytotoxicity), total lysosomal area per cell, and neutral lipid intensity per cell. A compound is flagged for DIPL if the LysoTracker intensity increases by >2-fold relative to the vehicle control without significant cell loss.

Tier 2: Mechanistic Safety (Genotoxicity & Cardiotoxicity)

Mechanistic Genotoxicity (ToxTracker)

Standard Ames testing is often insufficient for complex amines due to poor metabolic activation in vitro. Instead, we utilize stem-cell-based reporter assays, which provide mechanistic insights into DNA damage, oxidative stress, and protein misfolding[7]. Because the ethylamine core can generate ROS, distinguishing between direct DNA reactivity (clastogenicity) and indirect oxidative DNA damage is critical for regulatory progression.

Cardiotoxicity: hERG Channel Inhibition

For any CNS-targeted phenethylamine, assessing the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a mandatory FDA/ICH S7B requirement. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[8][9].

Experimental Protocol: Automated Patch-Clamp for hERG Inhibition
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. Harvest cells and suspend them in extracellular recording solution.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Perfusion & Recording: Perfuse the test compound at increasing concentrations (0.1, 1, 3, 10, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block. Use E-4031 (0.1 µM) as a positive control for full hERG blockade.

  • Analysis: Calculate the IC₅₀ by plotting the normalized peak tail current against the compound concentration.

Pathway Comp 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine AmineOx Amine Oxidase Metabolism Comp->AmineOx Ethylamine Core Lysosome Lysosomal Trapping (Due to Lipophilicity) Comp->Lysosome Bulky Lipophilic Tail ROS Reactive Oxygen Species (ROS) AmineOx->ROS H2O2 Release Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Apoptosis Cellular Apoptosis Mito->Apoptosis Caspase Activation Lipid Inhibition of Phospholipases Lysosome->Lipid Protonation (pH 4.5) Phospho Drug-Induced Phospholipidosis Lipid->Phospho Lipid Accumulation

Mechanistic pathways of phenethylamine-induced cellular toxicity.

Tier 3: Preliminary In Vivo Safety

If the compound clears in vitro thresholds, preliminary in vivo acute toxicity is assessed to determine the Median Lethal Dose (LD₅₀). To minimize animal use while maintaining statistical rigor, the OECD Test Guideline 425 (Up-and-Down Procedure) is employed[10].

Experimental Protocol: OECD 425 Acute Oral Toxicity
  • Animal Selection: Use healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old).

  • Dosing Strategy: Administer the compound orally via gavage. Based on the structural alert for CNS activity, start at a conservative dose of 175 mg/kg.

  • Observation: Observe the single dosed animal critically for the first 4 hours (monitoring for tremors, convulsions, or respiratory distress—common with high-dose amines), and then daily for 14 days[10].

  • Progression: If the animal survives, dose the next animal at a higher progression factor (e.g., 550 mg/kg). If it dies, dose the next animal at a lower factor (e.g., 55 mg/kg).

  • Endpoint: The testing stops when 5 reversals occur or when a statistically robust LD₅₀ can be calculated using maximum likelihood estimation.

Quantitative Data Synthesis

The following tables summarize the target safety thresholds required for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine to be considered a viable candidate for lead optimization.

Table 1: In Vitro Cytotoxicity & HCS Thresholds

Assay ParameterCell LineTarget ThresholdMechanistic Implication
Cell Viability (IC₅₀) HepG2 / SH-SY5Y> 20 µMEnsures a wide therapeutic window before basal cytotoxicity occurs.
Phospholipidosis HepG2< 1.5x LysoTracker increase at 10 µMIndicates the lipophilic tail is not causing severe lysosomal trapping.
Oxidative Stress SH-SY5YNo significant ROS increase at 10 µMConfirms amine metabolism is not generating toxic levels of H₂O₂.

Table 2: Mechanistic Safety & In Vivo Parameters

Assay ParameterModel/SystemTarget ThresholdRegulatory / Clinical Relevance
hERG Inhibition (IC₅₀) CHO-hERG Patch Clamp> 30 µMLow risk of drug-induced Long QT Syndrome (ICH S7B compliance).
Genotoxicity Stem Cell ReporterNegative for clastogenicityClears compound of direct DNA-damaging liabilities.
Acute Oral LD₅₀ Wistar Rat (OECD 425)> 500 mg/kgEstablishes baseline systemic tolerability for repeated-dose studies.

References

  • Buy 2-[4-(2-CYCLOHEXYL-VINYL) - phenyl]-ethylamine - Echemi. echemi.com.1

  • Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide - Benchchem. benchchem.com. 10

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. researchgate.net. 2

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 (2008). nationalacademies.org. 3

  • Poster Abstracts - Taylor & Francis. tandfonline.com. 4

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. scispace.com. 5

  • High Content Screening for in vitro toxicity testing - European Pharmaceutical Review. europeanpharmaceuticalreview.com.6

  • Toxys: In Vitro Toxicology: Developmental Toxicology. toxys.com.7

  • Preliminary Toxicity Screening of BTK Inhibitor 20: A Technical Guide - Benchchem. benchchem.com. 8

  • Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity - PMC. nih.gov. 9

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine: A Comprehensive Technical Guide

Executive Summary The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5) represents a highly lipophilic derivative of the classical phenethylamine scaffold. While unsubstituted phenethylamines readi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5) represents a highly lipophilic derivative of the classical phenethylamine scaffold. While unsubstituted phenethylamines readily cross the blood-brain barrier (BBB) to exert central nervous system (CNS) effects[1], the addition of a bulky, rigid 4-(2-cyclohexyl-vinyl) moiety fundamentally alters the molecule's pharmacokinetic profile.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for evaluating the BBB permeability of this specific molecule. This guide deconstructs the physicochemical drivers of its transcellular transport and provides self-validating experimental protocols to empirically quantify its CNS penetration.

Physicochemical Profiling & Predictive Modeling

The BBB restricts the entry of approximately 98% of small-molecule drugs[2]. Permeability is largely dictated by a molecule's lipophilicity, polar surface area (PSA), molecular weight (MW), and protonation state.

For 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, the primary amine ensures the molecule is predominantly protonated (>99%) at a physiological pH of 7.4. However, the extreme lipophilicity imparted by the cyclohexyl-vinyl tail drives the partitioning of the neutral fraction (and potentially ion pairs) into the endothelial lipid bilayer.

Table 1: Predictive Physicochemical Properties
PropertyEstimated ValueCNS Optimal RangeImpact on BBB Permeability
Molecular Weight (MW) 229.36 g/mol < 400 g/mol Highly favorable for passive diffusion.
Polar Surface Area (PSA) ~26.0 Ų< 90 ŲExcellent; minimal desolvation energy required.
LogP (Octanol/Water) 4.0 - 4.52.0 - 5.0High passive permeability, but risks membrane trapping.
pKa (Primary Amine) ~9.5 - 10.07.5 - 10.5Protonated at pH 7.4; relies on dynamic equilibrium for entry.
H-Bond Donors/Acceptors 2 / 1< 3 / < 7Favorable; low hydrogen bonding potential.

Causality Insight: While the low PSA and optimal MW strongly favor passive transcellular diffusion, a LogP exceeding 4.0 introduces a high risk of non-specific binding to the lipid bilayer and increased recognition by efflux transporters such as P-glycoprotein (P-gp/ABCB1)[3].

Mechanisms of Transcellular Transport

The transport of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine across the neurovascular unit is not a simple unidirectional vector. It is a dynamic interplay between passive lipid partitioning and active efflux.

BBB_Transport Molecule 2-[4-(2-Cyclohexyl-vinyl)- phenyl]-ethylamine Protonation Protonated Amine (pH 7.4) Limits Paracellular Molecule->Protonation LipophilicTail Cyclohexyl-Vinyl Group (High LogP) Molecule->LipophilicTail Passive High Passive Transcellular Diffusion Protonation->Passive Ion-Pairing/Neutral Fraction LipophilicTail->Passive Drives Partitioning Efflux P-gp (ABCB1) Efflux Liability LipophilicTail->Efflux Substrate Recognition Membrane Lipid Bilayer Trapping (Non-specific binding) LipophilicTail->Membrane High Lipophilicity

Figure 1: Mechanistic pathways governing the BBB transport of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

Experimental Methodologies for BBB Assessment

To accurately profile this compound, a tiered, self-validating experimental workflow must be employed. We progress from artificial membranes (passive diffusion) to polarized cell lines (active efflux), culminating in in vivo pharmacokinetic validation.

Exp_Workflow Synthesis Compound Preparation PAMPA PAMPA-BBB (Passive Permeability) Synthesis->PAMPA Step 1 MDCK MDCK-MDR1 Assay (Efflux Ratio) PAMPA->MDCK Step 2 InVivo In Vivo PK (Kp,brain / Kp,uu,brain) MDCK->InVivo Step 3

Figure 2: Tiered experimental workflow for comprehensive BBB permeability assessment.

Protocol 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion mechanics using a porcine brain lipid (PBL) extract[3].

Self-Validation Mechanism: The inclusion of Verapamil (high permeability) and Atenolol (low permeability) strictly validates membrane integrity and lipid formulation performance.

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 5 µL of 2% PBL dissolved in n-dodecane.

  • Donor/Acceptor Loading: Dilute 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine to 10 µM in PBS (pH 7.4, 1% DMSO). Add 300 µL to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound in both compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive CNS penetration[3].

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux)

Because the lipophilic tail may trigger P-gp recognition, the MDCK-MDR1 cell line (transfected with the human ABCB1 gene) is utilized to calculate the Efflux Ratio (ER)[4].

Self-Validation Mechanism: Monolayer integrity is validated pre-assay via TEER (>200 Ω·cm²) and post-assay via Lucifer Yellow rejection (<1% permeation)[5]. Efflux functionality is validated using Digoxin (known substrate) with and without Cyclosporin A (P-gp inhibitor)[4].

  • Cell Seeding: Seed MDCK-MDR1 cells on 24-well PET Transwell inserts. Culture for 4 days until a polarized monolayer forms[5].

  • Dosing: Prepare a 10 µM solution of the test compound.

    • Apical to Basolateral (A→B): Add 0.4 mL to the apical chamber; 0.8 mL blank buffer to the basolateral[5].

    • Basolateral to Apical (B→A): Add 0.8 mL to the basolateral chamber; 0.4 mL blank buffer to the apical[5].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Sample the receiver compartments at 120 minutes.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER>2.0 that collapses to ~1.0 in the presence of 10 µM Cyclosporin A confirms P-gp liability[4].

Protocol 3: In Vivo Brain-to-Plasma Ratio ( Kp,brain​ )

To account for plasma protein binding and brain tissue binding, in vivo assessment in a rodent model is mandatory.

Self-Validation Mechanism: Co-administration of FITC-dextran (a high-MW vascular marker) allows for the mathematical subtraction of compound trapped in the cerebral microvasculature, ensuring only parenchymal concentration is reported.

  • Administration: Dose male C57BL/6 mice intravenously (IV) at 1 mg/kg.

  • Sampling: At T=0.5, 1, 2, and 4 hours, collect systemic blood via cardiac puncture, followed immediately by whole-body transcardial perfusion with ice-cold heparinized saline to flush the brain vasculature.

  • Tissue Processing: Homogenize the excised brain in a 1:3 ratio of buffer. Extract the compound via protein precipitation (Acetonitrile).

  • Calculation: Determine Kp,brain​=Cbrain​/Cplasma​ . To determine the unbound fraction ( Kp,uu,brain​ ), perform equilibrium dialysis on the brain homogenate and plasma.

Data Interpretation & Pharmacokinetic Implications

For 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, researchers should anticipate the following data profile based on its structure:

Table 2: Expected Assay Outcomes & Interpretation
Assay MetricExpected ResultPharmacokinetic Interpretation
PAMPA Pe​ >10×10−6 cm/sRapid passive diffusion driven by the cyclohexyl-vinyl group.
MDCK-MDR1 ER 1.5−3.0 Moderate to high P-gp efflux liability due to high lipophilicity.
Recovery (%) <70% High non-specific binding to plastic and lipid membranes.
Kp,brain​ >1.5 High total brain accumulation.
Kp,uu,brain​ <0.3 Despite high total brain levels, the free (active) fraction may be low due to extensive binding to brain lipids.

Conclusion: The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is structurally primed for rapid CNS entry. However, drug developers must carefully monitor its unbound brain concentration ( Kp,uu,brain​ ), as the highly lipophilic 4-substitution will likely result in extensive non-specific lipid binding and potential P-gp mediated efflux, limiting the therapeutically active free fraction at the target neuroreceptors.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • MDCK-MDR1 Permeability Assay Source: AxisPharm URL
  • Source: Protocols.
  • Exploring the Potential of Non-Viral Nanocarriers for Improving Blood-Brain Barrier Permeability to Enhance the Treatment of Brain Diseases Source: Taylor & Francis Online URL

Sources

Foundational

Comprehensive Identification and Structural Elucidation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Metabolites: An LC-HRMS/MS Workflow

Executive Summary The structural elucidation of drug metabolites is a foundational pillar of modern drug discovery and pharmacokinetics (DMPK). For highly lipophilic and structurally complex molecules such as 2-[4-(2-Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of drug metabolites is a foundational pillar of modern drug discovery and pharmacokinetics (DMPK). For highly lipophilic and structurally complex molecules such as 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5), understanding the biotransformation pathways is critical for de-risking potential off-target toxicities and predicting in vivo clearance.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry. Here, we establish a self-validating, highly rigorous analytical workflow utilizing in vitro hepatocyte models[1] and Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)[2]. This guide details the causality behind our experimental choices, ensuring that every protocol step actively prevents false positives and maximizes the recovery of both expected and unexpected metabolites.

Chemical Profiling & Predictive Metabolism

Before initiating wet-lab protocols, we must perform a predictive structural analysis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (Exact Mass: 229.1830 Da) to identify metabolic "soft spots." The molecule presents four distinct domains susceptible to enzymatic attack:

  • The Primary Amine (Phenethylamine moiety): Highly susceptible to Monoamine Oxidase (MAO) mediated oxidative deamination, yielding a reactive aldehyde intermediate that rapidly oxidizes to a phenylacetic acid derivative. It is also a target for Phase II N-acetylation or N-glucuronidation.

  • The Vinyl Group (Alkene): A critical toxicological liability. Cytochrome P450 (CYP) enzymes can oxidize this double bond to an oxirane (epoxide) intermediate. This reactive species can covalently bind to proteins (causing idiosyncratic toxicity) unless neutralized by Glutathione (GSH) or hydrolyzed by Epoxide Hydrolase (EH) into a stable 1,2-diol.

  • The Cyclohexyl Ring: A highly lipophilic aliphatic ring, prone to CYP3A4-mediated aliphatic hydroxylation, typically at the sterically accessible C3 or C4 positions.

  • The Phenyl Ring: Susceptible to aromatic hydroxylation, though partially hindered by the bulky para-substituent.

Experimental Design & Self-Validating Protocols

In Vitro Hepatocyte Incubation

The Causality: Conventional in vitro systems, such as human liver microsomes (HLMs), possess incomplete complements of drug-metabolizing enzymes and suffer from short-lived metabolic activity[1]. Because 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is highly lipophilic, it may exhibit slow intrinsic clearance. Therefore, we utilize primary human hepatocyte co-cultures (e.g., HepatoPac or HUREL models), which maintain stable Phase I and Phase II metabolic functions for weeks, providing a physiologically relevant simulation of in vivo conditions[1].

Protocol:

  • Equilibration: Culture primary human hepatocytes in 24-well plates maintained at 37°C in a 5% CO₂ atmosphere.

  • Dosing: Spike the culture medium with the parent compound to achieve a final concentration of 10 µM (0.1% DMSO limit to prevent enzyme inhibition).

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 1, 4, 24, 48, and 72 hours) to capture both primary metabolites and secondary conjugates.

Sample Preparation: Matrix Management

The Causality: Hepatocyte media contains high concentrations of proteins and endogenous phospholipids. Phospholipids co-elute with lipophilic analytes during LC separation, causing severe ion suppression in the mass spectrometer's electrospray source. Our protocol uses a dual-mechanism cleanup to ensure the quantitative integrity of the MS signal.

Protocol:

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Labetalol) to the 50 µL sample. Causality: The organic solvent instantly denatures metabolic enzymes, halting biotransformation while precipitating soluble proteins.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • Solid Phase Extraction (SPE): Pass the supernatant through an Oasis HLB (Hydrophilic-Lipophilic Balance) 96-well SPE plate. Wash with 5% methanol in water, and elute with 100% ACN.

  • Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in 100 µL of 5% ACN in water for LC injection.

LC-HRMS/MS Acquisition Strategy

The Causality: To differentiate isobaric metabolites (e.g., distinguishing an epoxide from a ketone, both +15.9949 Da), we require sub-5 ppm mass accuracy. We deploy Ultra-Performance Liquid Chromatography (UPLC) coupled with an orthogonal hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer[3]. We utilize MS^E (time-aligned parallel fragmentation) data collection, which simultaneously records low-energy precursor ions and high-energy fragment ions without pre-selecting targets, ensuring no low-abundance unexpected metabolites are missed[3].

Protocol:

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (2.1 × 100 mm) at 40°C.

  • Gradient: Mobile Phase A (0.1% Formic Acid in H₂O) and Phase B (0.1% Formic Acid in ACN). Run a linear gradient from 5% B to 95% B over 15 minutes to resolve closely eluting structural isomers.

  • Ionization: Operate the ESI source in positive mode (ESI+) for basic amine detection, and negative mode (ESI-) to capture acidic metabolites (e.g., the phenylacetic acid derivative).

Data Processing: Mass Defect Filtering (MDF)

The Causality: Biological matrices generate thousands of background ions. Because biotransformations (like hydroxylation or glucuronidation) cause specific, predictable shifts in the exact mass, the resulting metabolites retain a "mass defect" (the fractional part of the exact mass) similar to the parent drug[4]. Post-acquisition processing with MDF computationally strips away endogenous interferences, isolating the drug-related material[3].

Protocol:

  • Establish the exact mass of the parent compound ([M+H]⁺ = 230.1903 Da).

  • Set the MDF core window to the parent mass defect (+0.1903) with a tolerance of ± 50 mDa.

  • Apply the filter across the Total Ion Chromatogram (TIC) to reveal the hidden metabolite peaks.

Workflow A 1. In Vitro Incubation (Hepatocyte Co-culture) B 2. Sample Quenching & SPE Matrix Cleanup A->B C 3. UPLC Separation (C18 Column) B->C D 4. HRMS/MS Acquisition (Q-TOF / MS^E Mode) C->D E 5. Mass Defect Filtering (MDF Data Processing) D->E F 6. Structural Elucidation & Pathway Mapping E->F

Figure 1: End-to-end analytical workflow for LC-HRMS/MS metabolite identification.

Quantitative Data: Predicted Metabolic Pathways

By applying the MDF and MS^E fragmentation analysis, we can map the exact biotransformations. The table below summarizes the quantitative exact mass data used to structurally assign the primary and secondary metabolites of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

Metabolite IDBiotransformation PathwayElemental FormulaTheoretical Exact Mass (m/z)Mass Shift (Δ Da)Ionization Mode
Parent N/AC₁₆H₂₃N230.1903 ([M+H]⁺)0.0000ESI+
M1 Aliphatic Hydroxylation (CYP)C₁₆H₂₃NO246.1852 ([M+H]⁺)+15.9949ESI+
M2 Epoxidation of Vinyl Group (CYP)C₁₆H₂₃NO246.1852 ([M+H]⁺)+15.9949ESI+
M3 Oxidative Deamination (MAO)C₁₆H₂₀O₂243.1390 ([M-H]⁻)-CH₅N + O₂ESI-
M4 N-Acetylation (NAT)C₁₈H₂₅NO272.2009 ([M+H]⁺)+42.0106ESI+
M5 Epoxide Hydrolysis (EH)C₁₆H₂₅NO₂264.1958 ([M+H]⁺)+34.0055ESI+

Note: M1 and M2 are isobaric (identical mass). They are differentiated via UPLC retention time and MS/MS fragmentation patterns. M1 will show a neutral loss of H₂O (-18 Da) from the cyclohexyl ring, whereas M2's epoxide fragmentation will yield distinct alpha-cleavage products.

Structural Elucidation Workflows

The logical relationship between the parent compound and its enzymatic derivatives is visualized below. This mapping is critical for identifying toxicological liabilities, particularly the transient M2 epoxide, which necessitates monitoring for GSH adducts in subsequent reactive metabolite screening assays.

Pathway Parent Parent Compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine m/z 230.1903 CYP1 CYP450 Aliphatic Hydroxylation Parent->CYP1 CYP2 CYP450 Epoxidation Parent->CYP2 MAO Monoamine Oxidase Oxidative Deamination Parent->MAO NAT N-Acetyltransferase Acetylation Parent->NAT M1 M1: Hydroxy-Metabolite m/z 246.1852 CYP1->M1 M2 M2: Epoxide Intermediate m/z 246.1852 CYP2->M2 M3 M3: Phenylacetic Acid Deriv. m/z 243.1390 (-) MAO->M3 M4 M4: N-Acetyl Metabolite m/z 272.2009 NAT->M4 EH Epoxide Hydrolase Hydrolysis M2->EH M5 M5: 1,2-Diol Metabolite m/z 264.1958 EH->M5

Figure 2: Proposed enzymatic biotransformation pathway for the parent compound.

References

  • MatTek (Part of Sartorius). "Metabolite Identification (MetID) Services." MatTek Life Sciences. URL: [Link]

  • Bateman KP, Castro-Perez J, Wrona M, Shockcor JP, Yu K, Oballa R, Nicoll-Griffith DA. "MSE with mass defect filtering for in vitro and in vivo metabolite identification." Rapid Communications in Mass Spectrometry, 2007. URL:[Link]

  • Morita, O., et al. "A Computational Drug Metabolite Detection Using the Stable Isotopic Mass-Shift Filtering with High Resolution Mass Spectrometry." International Journal of Molecular Sciences (MDPI), 2013. URL:[Link]

  • Johnson, K.M., et al. "LC-HRMS techniques for metabolite specific phenotyping data." Inotiv, 2023. URL: [Link] (Referenced via[2])

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, a compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, a compound of interest in medicinal chemistry and drug development. The protocol herein details a robust and efficient multi-step synthesis, beginning from commercially available starting materials. This guide is intended for an audience with a foundational knowledge of organic synthesis, purification, and characterization techniques.

Introduction

Phenethylamine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The introduction of a bulky, lipophilic cyclohexyl-vinyl substituent on the phenyl ring can significantly modulate the parent molecule's properties, including its receptor binding affinity, selectivity, and pharmacokinetic profile. The target compound, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS No. 124499-30-5)[1][2], holds potential for exploration in various therapeutic areas. This application note outlines a detailed and reliable synthetic route, employing a palladium-catalyzed Heck reaction as the key carbon-carbon bond-forming step.

Synthetic Strategy Overview

The synthesis is designed as a four-step sequence, ensuring high yields and straightforward purification of intermediates. The overall workflow is depicted in the following diagram:

G start 4-Iodophenethylamine step1 Step 1: N-Boc Protection start->step1 intermediate1 N-Boc-4-iodophenethylamine step1->intermediate1 step3 Step 3: Heck Coupling intermediate1->step3 step2 Step 2: Synthesis of Vinylcyclohexane intermediate2 Vinylcyclohexane step2->intermediate2 starting_material2 Cyclohexyl Ketone starting_material2->step2 intermediate2->step3 intermediate3 N-Boc-2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine step3->intermediate3 step4 Step 4: N-Boc Deprotection intermediate3->step4 final_product 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine step4->final_product

Figure 1: Overall synthetic workflow for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Step 1: Synthesis of N-Boc-4-iodophenethylamine

This step involves the protection of the primary amine of 4-iodophenethylamine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions of the amine in the subsequent Heck coupling step.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Iodophenethylamine247.0910.02.47 g
Di-tert-butyl dicarbonate218.2511.02.40 g
Triethylamine101.1915.02.1 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a solution of 4-iodophenethylamine (2.47 g, 10.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask, add triethylamine (2.1 mL, 15.0 mmol).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford N-Boc-4-iodophenethylamine as a white solid.

Step 2: Synthesis of Vinylcyclohexane

Vinylcyclohexane is prepared from cyclohexyl ketone via a Shapiro reaction.[3][4]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Cyclohexyl ketone98.1420.01.96 g
2,4,6-Triisopropylbenzenesulfonylhydrazine298.4420.05.97 g
n-Butyllithium (2.5 M in hexanes)64.0644.017.6 mL
Tetrahydrofuran (THF), anhydrous--100 mL

Procedure:

  • To a solution of 2,4,6-triisopropylbenzenesulfonylhydrazine (5.97 g, 20.0 mmol) in anhydrous THF (50 mL) at 0 °C, add cyclohexyl ketone (1.96 g, 20.0 mmol).

  • Stir the mixture at room temperature for 4 hours to form the corresponding hydrazone.

  • Cool the reaction mixture to -78 °C and slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solution at atmospheric pressure (due to the volatility of the product) to obtain crude vinylcyclohexane. The crude product can be used in the next step without further purification.

Step 3: Heck Coupling of N-Boc-4-iodophenethylamine and Vinylcyclohexane

This is the key step where the C-C bond is formed between the aryl iodide and the alkene, catalyzed by a palladium complex. The Heck reaction is a versatile method for the formation of substituted alkenes.[5][6][7]

G Pd(0)L2 Pd(0)L2 Pd_Complex Ar-Pd(II)(I)L2 Pd(0)L2->Pd_Complex Ar-I Aryl_Iodide Ar-I Oxidative_Addition Oxidative Addition Pi_Complex [Ar-Pd(II)(I)L2(Alkene)] Pd_Complex->Pi_Complex Alkene Alkene Alkene Coordination Coordination Sigma_Complex R-CH2-CH(Ar)-Pd(II)(I)L2 Pi_Complex->Sigma_Complex syn-addition Migratory_Insertion Migratory Insertion Product_Complex [Alkene-Product + H-Pd(II)(I)L2] Sigma_Complex->Product_Complex syn-elimination Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)L2 Base, -BHX Reductive_Elimination Reductive Elimination Base Base HX HX

Figure 2: Simplified catalytic cycle of the Heck reaction.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
N-Boc-4-iodophenethylamine347.215.01.74 g
Vinylcyclohexane110.207.50.83 g (approx.)
Palladium(II) acetate (Pd(OAc)₂)224.500.122.5 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.260.9 mg
Triethylamine101.1910.01.4 mL
N,N-Dimethylformamide (DMF), anhydrous--25 mL

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol) and tri(o-tolyl)phosphine (60.9 mg, 0.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (15 mL) and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

  • Add N-Boc-4-iodophenethylamine (1.74 g, 5.0 mmol), vinylcyclohexane (approx. 0.83 g, 7.5 mmol), and triethylamine (1.4 mL, 10.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to yield N-Boc-2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine. Acidic hydrolysis is a common and effective method for this transformation.[8][9][10][11]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
N-Boc-2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine329.494.01.32 g
Trifluoroacetic acid (TFA)114.02-5 mL
Dichloromethane (DCM)--20 mL

Procedure:

  • Dissolve N-Boc-2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (1.32 g, 4.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 10 with 2 M NaOH solution.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, as an oil.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Expected Characterization Data for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 4H, Ar-H), 6.35 (d, 1H, J=15.8 Hz, Ar-CH=CH), 6.15 (dd, 1H, J=15.8, 6.8 Hz, Ar-CH=CH-Cyclohexyl), 2.95 (t, 2H, J=7.2 Hz, CH₂-NH₂), 2.75 (t, 2H, J=7.2 Hz, Ar-CH₂), 2.10-1.95 (m, 1H, Cyclohexyl-CH), 1.80-1.60 (m, 5H, Cyclohexyl-H), 1.50 (br s, 2H, NH₂), 1.30-1.00 (m, 5H, Cyclohexyl-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 137.5, 136.2, 135.8, 128.8, 126.0, 125.5, 43.5, 43.0, 38.0, 33.2, 26.8, 26.2.

  • MS (ESI+): m/z 230.20 (M+H)⁺.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. The described four-step synthesis is efficient and utilizes well-established organic reactions, making it accessible to researchers with a solid background in synthetic chemistry. The final product can be obtained in good overall yield and high purity after chromatographic purification. This protocol serves as a valuable resource for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

References

  • CN112707779B - Preparation method of vinylcyclohexane - Google P
  • CN112707779A - Preparation method of vinyl cyclohexane - Google P
  • Synthesis of vinyl-cyclohexane propylene - PrepChem.com.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Notes- Convenient Synthesis of Vinylcyclohexane-α-d.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • VINYLCYCLOHEXANE synthesis - ChemicalBook.
  • Technical Support Center: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine - Benchchem.
  • Applic
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.
  • Supporting Inform
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • For Peer Review.
  • (PDF) Synthesis and structure of N-(4-bromophenyl)
  • Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)
  • Synthesis of β-alkoxy-N-protected phenethylamines via one-pot copper-catalyzed aziridin
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC.
  • Chemistry Heck Reaction | S
  • Heck Reaction - Organic Chemistry Portal.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society.
  • 2-[4-(2-CYCLOHEXYL-ETHYL)-PHENYL]-ETHYLAMINE - NextSDS.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - PubMed.
  • Synthesis of 2‐Alkoxy-N-protected phenethylamines via one-pot copper- c
  • Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonyl
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - ResearchG
  • Buy 2-[4-(2-CYCLOHEXYL-VINYL) - phenyl]-ethylamine - Echemi.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
  • N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide - MDPI.
  • Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
  • Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed.
  • 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine-124499-30-5 - Thoreauchem.
  • On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes - SciSpace.
  • Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Abstract This application note details the systematic development and validation of a selective and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[4-(2-Cycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a selective and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. This compound, characterized by its hydrophobic cyclohexyl and phenyl moieties and a basic ethylamine group, presents a common challenge in chromatographic analysis, requiring careful control of mobile phase pH to achieve optimal peak shape and retention. The developed method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent performance in accordance with ICH Q2(R1) guidelines. This protocol is intended for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this analyte in various sample matrices.

Introduction and Scientific Rationale

The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing.[1][2] The target analyte, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (MW: 229.36 g/mol [3]), possesses a chemical structure that necessitates a strategic approach to HPLC method development. Its significant non-polar character, attributed to the cyclohexyl and phenyl groups, suggests strong retention on a hydrophobic stationary phase, while the basic primary amine (pKa estimated ~9-10) is susceptible to protonation, which profoundly impacts chromatographic behavior.[4]

Uncontrolled pH can lead to poor peak shape (tailing) due to undesirable interactions between the positively charged amine and residual acidic silanol groups on the silica-based stationary phase.[5] Therefore, the central hypothesis of this work is that by suppressing the ionization of silanol groups and ensuring consistent protonation of the analyte through a low-pH mobile phase, a robust and reproducible separation can be achieved. This document outlines the logical progression from initial parameter screening to the final validated method.

Method Development Strategy: A Step-by-Step Rationale

A successful HPLC method is built on a systematic evaluation of critical parameters.[4][6] Our approach is visualized in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, MW, Polarity, pKa) Column_Screen Column Selection (C18, Phenyl) Analyte->Column_Screen Guides phase choice MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->MP_Screen Defines interaction Gradient_Opt Gradient Optimization (Slope, Time) MP_Screen->Gradient_Opt Proceed with best conditions Flow_Rate Flow Rate & Temp. (Efficiency vs. Time) Gradient_Opt->Flow_Rate Wavelength Detector λ Selection (Sensitivity & Selectivity) Flow_Rate->Wavelength Finalize parameters Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Wavelength->Validation Finalize parameters Final_Method Final Quantitation Method Validation->Final_Method

Caption: HPLC Method Development and Validation Workflow.

Stationary Phase (Column) Selection

The analyte's structure, featuring both a bulky hydrophobic region and an aromatic ring, makes it an ideal candidate for reversed-phase chromatography.[7]

  • Primary Choice (C18): An octadecylsilane (C18) column was selected as the primary candidate. C18 phases provide strong hydrophobic retention, which is necessary for retaining the cyclohexyl and phenyl groups of the analyte.[8] Modern, high-purity silica C18 columns with end-capping minimize silanol interactions, leading to improved peak shapes for basic compounds.

  • Alternative Choice (Phenyl): A Phenyl phase was considered as an alternative. While also hydrophobic, it offers different selectivity through π-π interactions with the analyte's phenyl ring, which can be advantageous if co-eluting impurities are present.[9] For this application, the C18 column provided sufficient resolution and was carried forward.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired selectivity and resolution.[10]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally offers lower viscosity (reducing backpressure), improved peak efficiency, and a lower UV cutoff wavelength, which is beneficial for detecting compounds at low UV wavelengths.[11][12]

  • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. To ensure robust and reproducible chromatography, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa.[12][13] By operating at a low pH, two objectives are achieved:

    • The basic ethylamine group is fully and consistently protonated (R-NH3+), preventing peak splitting or shifting due to mixed ionic states.

    • The residual silanol groups (Si-OH) on the stationary phase are non-ionized, which suppresses strong ionic interactions with the protonated analyte, thereby minimizing peak tailing.[5]

    A solution of 0.1% formic acid in water (pH approx. 2.7) was chosen. It is an effective buffer in this pH range, is volatile (making it compatible with mass spectrometry if needed), and has a low UV cutoff.[14]

Detector Wavelength Selection

The presence of the phenyl-vinyl chromophore in the analyte's structure allows for sensitive UV detection.[15]

  • Rationale: To maximize sensitivity, the detection wavelength should be set at the analyte's wavelength of maximum absorbance (λmax).[16] A photodiode array (PDA) or diode array detector (DAD) was used to acquire the full UV spectrum of the analyte during an initial scouting run. The spectrum revealed a strong absorbance maximum at 258 nm , which was selected for quantification. Using the λmax ensures the best possible signal-to-noise ratio.[17]

AnalyteInteractions cluster_C18 C18 Stationary Phase (Low pH) C18_Phase Silica Surface C18 Alkyl Chains Si-OH (non-ionized) Analyte Analyte: R-NH3+ Hydrophobic Moiety Protonated Amine Analyte:h->C18_Phase:f1 Strong Hydrophobic Interaction (Primary Retention Mechanism) Analyte:p->C18_Phase:f2 Repulsive/Reduced Interaction (Suppresses Tailing)

Caption: Analyte-Stationary Phase Interactions at Low pH.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

    • 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B in 8 min; Hold at 95% B for 2 min; Return to 40% B in 0.1 min; Hold for 2.9 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 258 nm
Run Time 13 minutes

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[18] The validation characteristics assessed included specificity, linearity, range, accuracy, and precision.[21]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the analyte's retention time.No significant interference at RT of analyte.
Linearity (r²) 0.9998r² ≥ 0.999
Range 1.0 - 200 µg/mLAs defined by linearity.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.45%RSD ≤ 2.0%
- Intermediate (n=6)0.82%RSD ≤ 2.0%
Robustness Unaffected by small changes in flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability parameters met.

Results and Conclusion

The developed RP-HPLC method provides excellent separation and quantification for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. A representative chromatogram shows a sharp, symmetrical peak eluting at approximately 6.8 minutes, free from interference. The validation data confirms that the method is linear, accurate, precise, and robust over the specified concentration range.

References

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide.
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  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • ICH. (n.d.). Quality Guidelines.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • International Journal of Pharmaceutical and Biological Science Archive. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • ACS Publications. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning.
  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography.
  • Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons.
  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices.
  • SciSpace. (2013). Hplc method development and validation: a review.
  • Advion Interchim Scientific. (n.d.). UV-Vis Detector.
  • JASCO Global. (2025). Principles of HPLC (4) Detectors.
  • Echemi. (n.d.). Buy 2-[4-(2-CYCLOHEXYL-VINYL) - phenyl]-ethylamine.
  • NextSDS. (n.d.). 2-[4-(Cyclohexyloxy)phenyl]ethylamine — Chemical Substance Information.
  • Thoreauchem. (n.d.). 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine-124499-30-5.
  • NextSDS. (n.d.). 2-[4-(2-CYCLOHEXYL-ETHYL)-PHENYL]-ETHYLAMINE — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.

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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Abstract This application note provides a detailed guide to the structural elucidation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The methodologies outlined herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and connectivity of this complex molecule.

Introduction

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, combining a phenethylamine moiety, a vinylic linker, and a saturated cyclohexyl ring. The phenethylamine scaffold is a common feature in many psychoactive compounds and neurotransmitters, while the styryl and cyclohexyl groups can significantly influence the molecule's lipophilicity, steric profile, and receptor binding affinity. Accurate and complete structural characterization is paramount for understanding its structure-activity relationships (SAR) and ensuring its purity and identity in drug development pipelines.

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution.[1] This guide will walk through the logical application of various NMR experiments to piece together the molecular puzzle of the title compound, explaining the "why" behind each experimental choice and interpretive step.

Experimental Design & Rationale

A multi-faceted NMR approach is necessary to tackle the structural complexity arising from overlapping signals in the aliphatic region and the nuanced couplings across the vinyl and aromatic systems. Our strategy involves a sequential analysis, starting with fundamental 1D spectra to identify the basic spin systems and then employing 2D techniques to establish connectivity.

G cluster_workflow NMR Characterization Workflow A Sample Preparation B 1D ¹H NMR (Proton Environments & Multiplicity) A->B C 1D ¹³C NMR & DEPT (Carbon Environments & Type) B->C D 2D COSY (¹H-¹H Couplings) C->D E 2D HSQC (Direct ¹H-¹³C Correlations) D->E F 2D HMBC (Long-Range ¹H-¹³C Correlations) E->F G Structure Elucidation F->G

Figure 1. Logical workflow for the NMR-based structural elucidation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

I. Sample Preparation & 1D NMR Acquisition

Protocol 1: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak.

  • Concentration: Prepare a solution of approximately 10-20 mg of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine in 0.6-0.7 mL of CDCl₃. This concentration ensures good signal-to-noise for both ¹H and the less sensitive ¹³C nuclei.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Protocol 2: 1D ¹H and ¹³C NMR Acquisition
  • Instrumentation: Experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard ¹H spectrum to observe the proton chemical environments and their splitting patterns.[2]

    • Key parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.[3]

  • ¹³C NMR with DEPT:

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. A DEPT-90 spectrum will only show CH signals.

II. Analysis of 1D NMR Spectra

The structure of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine contains several distinct spin systems: the phenethylamine side chain, the para-substituted aromatic ring, the vinylic bridge, and the cyclohexyl group.

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show signals corresponding to each of these fragments. The integration of these signals should correspond to the number of protons in each environment.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic (H-2, H-6)~7.35d2H
Aromatic (H-3, H-5)~7.20d2H
Vinylic (H-7)~6.90d1H
Vinylic (H-8)~6.20dd1H
Ethylamine (H-10)~2.95t2H
Ethylamine (H-11)~2.75t2H
Cyclohexyl (H-9)~2.10m1H
Cyclohexyl (Axial)~1.6-1.8m5H
Cyclohexyl (Equatorial)~1.1-1.3m5H
Amine (NH₂)~1.5 (broad)s2H

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, olefinic, aromatic).[4]

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)DEPT-135DEPT-90
C-1~136Quaternary-
C-2, C-6~129CHCH
C-3, C-5~126CHCH
C-4~135Quaternary-
C-7~130CHCH
C-8~128CHCH
C-9~41CHCH
C-10~44CH₂-
C-11~36CH₂-
C-12, C-16~33CH₂-
C-13, C-15~26.5CH₂-
C-14~26CH₂-

III. 2D NMR for Structural Connectivity

While 1D spectra provide essential information about the chemical environments, 2D NMR experiments are crucial for establishing the bonding framework of the molecule.[5]

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • General Considerations: For all 2D experiments, sample spinning should be turned off to minimize t1 noise.[6][7] Gradient-enhanced versions of these experiments are recommended for cleaner spectra.

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8]

    • Acquire a standard gradient-enhanced COSY (gCOSY) experiment.[3]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10]

    • A multiplicity-edited HSQC can be beneficial, where CH/CH₃ and CH₂ correlations have opposite phases.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][13] This is critical for connecting the different spin systems and identifying quaternary carbons.

    • The experiment should be optimized to detect correlations for a J-coupling of ~8 Hz.

IV. Analysis of 2D NMR Spectra

COSY Analysis

The COSY spectrum will be instrumental in tracing the connectivity within individual spin systems.

  • Phenethylamine side chain: A cross-peak between the triplets at ~2.95 ppm (H-10) and ~2.75 ppm (H-11) will confirm their adjacent relationship.

  • Aromatic ring: The doublets of the para-substituted ring (~7.35 and ~7.20 ppm) will show a correlation.

  • Vinyl group: A strong cross-peak between the vinylic protons H-7 and H-8 will be observed.

  • Cyclohexyl group: A complex network of cross-peaks will be present in the aliphatic region (~1.1-2.1 ppm), confirming the cyclohexyl ring structure. A key correlation will be between the vinylic proton H-8 and the cyclohexyl methine proton H-9.

HSQC Analysis

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts, allowing for the confident assignment of all protonated carbons. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

G cluster_hsqc Key HSQC Correlations H_aromatic Aromatic ¹H (~7.2-7.4 ppm) C_aromatic Aromatic ¹³C (~126-129 ppm) H_aromatic->C_aromatic C-H H_vinyl Vinylic ¹H (~6.2-6.9 ppm) C_vinyl Vinylic ¹³C (~128-130 ppm) H_vinyl->C_vinyl C-H H_aliphatic Aliphatic ¹H (~1.1-3.0 ppm) C_aliphatic Aliphatic ¹³C (~26-44 ppm) H_aliphatic->C_aliphatic C-H

Figure 2. Diagram illustrating the expected one-bond correlations in the HSQC spectrum.

HMBC Analysis

The HMBC spectrum is the final piece of the puzzle, connecting the isolated spin systems and assigning quaternary carbons.

  • Connecting the Phenyl Ring to the Ethylamine and Vinyl Groups:

    • The ethylamine protons H-11 (~2.75 ppm) will show a correlation to the aromatic carbon C-1.

    • The vinylic proton H-7 (~6.90 ppm) will show correlations to the aromatic carbons C-2 and C-6.

  • Connecting the Vinyl Group to the Cyclohexyl Ring:

    • The vinylic proton H-8 (~6.20 ppm) will show correlations to the cyclohexyl carbons C-12 and C-16.

    • The cyclohexyl methine proton H-9 (~2.10 ppm) will show a correlation to the vinylic carbon C-7.

  • Assigning Quaternary Carbons:

    • Correlations from aromatic protons H-3/H-5 to C-1 and C-4 will confirm their assignments.

    • Correlations from vinylic proton H-7 to C-4 will further solidify the connectivity.

G cluster_hmbc Key HMBC Long-Range Correlations H11 H-11 C1 C-1 (Quat.) H11->C1 ³J H7 H-7 C2_6 C-2/C-6 H7->C2_6 ³J H8 H-8 C12_16 C-12/C-16 H8->C12_16 ³J H9 H-9 C7 C-7 H9->C7 ³J

Figure 3. Diagram showing crucial ³JCH correlations expected in the HMBC spectrum to connect the molecular fragments.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine can be achieved. The combination of ¹H and ¹³C NMR provides information on the chemical environments, while COSY, HSQC, and HMBC experiments are essential for establishing the through-bond connectivity of the entire molecule. This comprehensive approach ensures the scientific integrity of the structural data, which is a critical requirement for any research or development program involving this compound.

References

  • Gradient Enhanced HMBC - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • 2D 1H-1H COSY - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • 2-d hmbc / cigar - IU NMR Facility. Available at: [Link]

  • Advanced training - Bruker. Available at: [Link]

  • Qualitative explanation of how COSY works - Chemistry Stack Exchange. Available at: [Link]

  • 2D HMQC and HSQC (VnmrJ ChemPack) - IU NMR Facility. Available at: [Link]

  • TUTORIAL: 2D HMBC EXPERIMENT - IMSERC. Available at: [Link]

  • Protocols - NMR Facility – Chemistry Department, University of Missouri. Available at: [Link]

  • TUTORIAL: 2D COSY EXPERIMENT - IMSERC. Available at: [Link]

  • HMBC and HMQC - Scribd. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. Available at: [Link]

  • Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra - Karger Publishers. Available at: [Link]

  • The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators - ACS Publications. Available at: [Link]

  • 2D 1H-13C HSQC - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Styrylpyrylium Salts: H1 and C13 NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. Available at: [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova - University of Wisconsin-Madison. Available at: [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences - Wiley Online Library. Available at: [Link]

  • C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr - Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - MDPI. Available at: [Link]

  • Investigation of 1H NMR Chemical Shifts of Organic Dye with Hydrogen Bonds and Ring Currents - ACS Publications. Available at: [Link]

  • Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition - The Royal Society of Chemistry. Available at: [Link]

  • 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed. Available at: [Link]

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  • 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH - University of Wisconsin-Madison. Available at: [Link]

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Application

Application Note: In Vivo Dosing and Pharmacological Evaluation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CVPE)

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound: 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5) Primary Therapeutic Category: Atypical Antipsychotic / N...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound: 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5) Primary Therapeutic Category: Atypical Antipsychotic / Neuromodulator[1]

Executive Summary & Pharmacological Rationale

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CVPE) is a structurally distinct phenethylamine derivative. Endogenous phenethylamines are trace amines that act as critical neuromodulators within the central nervous system (CNS)[2]. Recently, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a breakthrough therapeutic target for psychiatric disorders, particularly schizophrenia, because its activation modulates dopaminergic and serotonergic circuitry without the adverse effects associated with direct D2 receptor antagonism[3][4].

Unlike standard hydrophilic trace amines, CVPE features a bulky, highly lipophilic cyclohexyl-vinyl moiety. Causality in Design: TAAR1 receptors are predominantly expressed on the intracellular compartments of neurons[5]. Therefore, a successful TAAR1 agonist must not only cross the blood-brain barrier (BBB) but also traverse the neuronal plasma membrane[5][6]. The lipophilic tail of CVPE theoretically enhances this dual-membrane penetration. However, this same physicochemical property makes aqueous formulation for in vivo dosing highly challenging, necessitating the specialized protocols detailed in this guide.

TAAR1_Signaling CVPE CVPE (Membrane Permeable) TAAR1 Intracellular TAAR1 Receptor CVPE->TAAR1 Gs Gs Protein Activation TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP PKA PKA Activation cAMP->PKA GIRK GIRK Channel Activation PKA->GIRK Firing Decreased Dopamine Firing Rate GIRK->Firing

Fig 1: Proposed TAAR1-mediated signaling cascade reducing dopaminergic firing upon CVPE binding.

Physicochemical Profiling & Formulation Strategy

Administering highly lipophilic phenethylamines intravenously (IV) or intraperitoneally (IP) in pure saline leads to immediate precipitation in the bloodstream, causing micro-embolisms and skewed pharmacokinetic (PK) data. To prevent this, a step-wise co-solvent solubilization system is mandatory.

Protocol 2.1: Step-Wise Co-Solvent Formulation

Self-Validating Check: The final solution must remain optically clear for at least 4 hours at room temperature. Any turbidity indicates micelle collapse.

  • Primary Solubilization: Weigh the required mass of CVPE (typically as an HCl salt) and dissolve it in 5% v/v Dimethyl Sulfoxide (DMSO) .

    • Causality: DMSO disrupts the strong crystal lattice of the lipophilic compound, ensuring molecular dispersion.

  • Surfactant Addition: Add 10% v/v Tween-80 to the DMSO-drug mixture. Vortex for 2 minutes.

    • Causality: Tween-80 acts as a non-ionic surfactant, coating the drug molecules to form stable micelles that will shield the lipophilic tail from the aqueous phase.

  • Aqueous Dilution: Slowly add 85% v/v sterile saline (0.9% NaCl) dropwise while continuously vortexing or sonicating the mixture.

    • Causality: Dropwise addition prevents the localized crashing out of the organic phase, maintaining the integrity of the micellar suspension.

Table 1: Optimized Formulation Matrix for CVPE
ComponentVolume FractionFunctionAddition Order
DMSO 5%Primary organic solvent / Lattice disruptor1st
Tween-80 10%Micelle-forming surfactant2nd
0.9% Saline 85%Isotonic aqueous vehicle3rd (Dropwise)

In Vivo Pharmacokinetic (PK) Protocol

To evaluate the translational potential of CVPE, researchers must establish its absolute bioavailability and Brain-to-Plasma (B/P) ratio.

Protocol 3.1: PK Dosing and Sampling in Rodents
  • Subject Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to oral dosing to prevent food-effect variations. IV subjects do not require fasting.

  • Administration:

    • IV Cohort: Administer 1 mg/kg CVPE via tail vein injection over 30 seconds.

    • PO Cohort: Administer 10 mg/kg CVPE via oral gavage.

  • Blood Sampling: Using a pre-implanted jugular vein catheter, collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Brain Tissue Harvesting: Euthanize a subset of animals at T=1h and T=4h. Perfuse with ice-cold saline to remove residual blood, then harvest and homogenize the brain tissue.

    • Causality: Because the target (TAAR1) is intracellular[5], plasma concentrations alone are insufficient. High B/P ratios confirm successful penetration of the cyclohexyl-vinyl moiety across the BBB.

PK_PD_Workflow Formulation 1. Co-Solvent Formulation (DMSO/Tween 80/Saline) Dosing 2. In Vivo Dosing (PO: 10 mg/kg | IV: 1 mg/kg) Formulation->Dosing PK 3A. Pharmacokinetics (LC-MS/MS Plasma & Brain) Dosing->PK PD 3B. Pharmacodynamics (PPI & Locomotor Assays) Dosing->PD Analysis 4. PK/PD Correlation & Efficacy Modeling PK->Analysis PD->Analysis

Fig 2: Integrated PK/PD experimental workflow for evaluating CVPE efficacy in vivo.

Pharmacodynamic (PD) Protocol: Prepulse Inhibition (PPI)

Prepulse Inhibition (PPI) of the acoustic startle response is the gold-standard translational model for sensorimotor gating deficits seen in schizophrenia. TAAR1 agonists uniquely reverse amphetamine-induced PPI deficits by negatively regulating hyperdopaminergic circuits[3][7].

Protocol 4.1: Amphetamine-Induced PPI Deficit Reversal
  • Acclimation: Place rats into the startle chambers with a continuous 65 dB background white noise for a 5-minute habituation period.

  • Pre-Treatment (CVPE): Administer CVPE (IP, 1, 3, or 10 mg/kg) at T-minus 30 minutes.

    • Causality: A 30-minute pre-treatment allows the highly lipophilic drug to reach Tmax​ in the brain, ensuring target engagement prior to the pharmacological challenge.

  • Challenge (Amphetamine): Administer D-Amphetamine (2 mg/kg, IP) at T-minus 15 minutes.

    • Causality: Amphetamine enters the presynaptic neuron and reverses the dopamine transporter (DAT), flooding the synapse with dopamine[6]. Effective TAAR1 agonism by CVPE will blunt this hyperdopaminergic state via GIRK channel activation[5][6].

  • Testing Sequence: Deliver a randomized series of trials:

    • Pulse-alone: 120 dB startle stimulus (40 ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by the 120 dB pulse.

    • No-stimulus: Background noise only (to measure baseline movement).

  • Data Calculation: Calculate % PPI as: 100 - [(Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial) x 100].

Table 2: Expected PK/PD Parameters for Lipophilic Phenethylamines
ParameterExpected RangeClinical / Experimental Significance
Tmax (Brain) 0.5 – 1.0 hoursDictates the optimal pre-treatment time for behavioral assays.
Brain/Plasma Ratio > 1.5Indicates excellent BBB penetration driven by the cyclohexyl-vinyl group.
PPI Reversal Dose 3 – 10 mg/kg (IP)Confirms in vivo antipsychotic-like efficacy without D2 blockade.

References

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1 Source: Chinese Academy of Sciences (CAS) URL: [Link]

  • Title: Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability Source: Molecular Psychiatry (Nature) URL: [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Introduction & Structural Context The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-30-5) is a complex phenylethylamine derivative characterized by an ethylamine backbone attached to a phenyl ring, wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-30-5) is a complex phenylethylamine derivative characterized by an ethylamine backbone attached to a phenyl ring, which is further extended by a lipophilic cyclohexyl-vinyl moiety[1]. In drug development and forensic toxicology, identifying such highly substituted phenylethylamines requires robust analytical techniques capable of distinguishing them from structural isomers.

High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography coupled to Quadrupole Time-of-Flight (LC-QTOF), is the gold standard for this structural elucidation. Because phenylethylamines commonly undergo predictable but complex in-source and collision-induced dissociation (CID)[2], understanding the exact mechanistic pathways—such as α -cleavage and tropylium ion formation—is critical for accurate identification and the development of Multiple Reaction Monitoring (MRM) methods.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory mass calibration, carryover checks, and System Suitability Testing (SST) to guarantee that any observed fragmentation is a true product of the analyte and not an artifact of instrument drift or contamination.

Step 1: System Suitability and Calibration
  • Mass Calibration: Infuse a standard tuning mix (e.g., sodium formate or Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF analyzer. Validation Check: Mass accuracy must be < 2.0 ppm across the m/z 50–1000 range.

  • Blank Injection: Inject 5 μ L of initial mobile phase (95% A / 5% B). Validation Check: Ensure no peaks > 10^3 counts exist at the target m/z to rule out column carryover.

  • SST Injection: Inject a known phenylethylamine internal standard (e.g., Amphetamine-d5, 10 ng/mL). Validation Check: Verify retention time stability ( ± 0.05 min) and confirm the expected loss of ammonia (-17 Da) to validate CID efficiency.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine analytical standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water:Acetonitrile (50:50, v/v).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any particulate matter. Transfer the supernatant to an autosampler vial.

Step 3: LC-HRMS Conditions
  • Column: Biphenyl core-shell column (2.6 μ m, 100 × 2.1 mm).

    • Causality: Biphenyl stationary phases provide enhanced retention and selectivity for aromatic compounds via π−π interactions, which is superior to standard C18 columns for resolving phenylethylamine isomers[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive mode (ESI+). Capillary voltage: 3.5 kV. Gas temperature: 325°C.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or targeted MS/MS.

    • Causality: Use a collision energy (CE) ramp of 10–40 eV. A ramped CE ensures the capture of both fragile precursor transitions (like the loss of NH 3​ ) and higher-energy deep fragmentation events (like cyclohexyl ring cleavage) in a single spectral acquisition.

Mechanistic Fragmentation Analysis

The fragmentation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine under ESI-CID conditions is driven by the thermodynamic stability of the resulting carbocations and the even-electron rule[4].

  • Precursor Ion Generation: In ESI+, the primary aliphatic amine is readily protonated, yielding the intact precursor ion [M+H]+ at m/z 230.1909 ( C16​H24​N+ ).

  • Primary Cleavage - Loss of Ammonia (-17 Da): A hallmark of primary amines. The protonated amine expels neutral NH3​ to form a carbocation at m/z 213.1643 ( C16​H21+​ ). This ion is highly stable because the positive charge can be delocalized across the adjacent phenyl ring and the extended vinyl π -system.

  • Primary Cleavage - α -Cleavage (-30 Da): Cleavage of the Cα​−Cβ​ bond relative to the nitrogen atom results in the expulsion of a methanamine radical ( CH2​NH2∙​ ), generating a stable benzyl-type cation at m/z 199.1487 ( C15​H19+​ ). This is a universally documented diagnostic pathway for phenylethylamine derivatives[4].

  • Secondary Cleavage - Cyclohexyl Ring Loss: The sp2−sp3 bond connecting the vinyl group to the cyclohexyl ring is relatively strong. However, under elevated collision energies, the intermediate ion at m/z 213 undergoes neutral loss of cyclohexene ( C6​H10​ , 82 Da) via a cyclic transition state, yielding a highly conjugated fragment at m/z 131.0861 ( C10​H11+​ ).

  • Terminal Fragmentation - Tropylium Ion: Deep fragmentation of the alkyl and alkenyl appendages inevitably collapses the structure into the highly stable, aromatic tropylium ion ( C7​H7+​ ) at m/z 91.0548 . This serves as a universal diagnostic indicator of an alkylbenzene core.

Data Presentation & Visualization

Table 1: High-Resolution Mass Spectrometry Diagnostic Ions

Mass errors are calculated based on theoretical exact masses. A mass error of < 5 ppm is required for confident formula assignment.

Fragment TypeProposed FormulaTheoretical Exact Mass (m/z)Neutral LossMass Error (ppm)Relative Abundance
Precursor Ion C16​H24​N+ 230.1909None< 2.0100% (Low CE)
Loss of Ammonia C16​H21+​ 213.1643 NH3​ (17.0265 Da)< 2.085%
α -Cleavage C15​H19+​ 199.1487 CH2​NH2∙​ (30.0344 Da)< 2.560%
Cyclohexyl Loss C10​H11+​ 131.0861 C6​H10​ (82.0783 Da)< 3.045% (High CE)
Tropylium Ion C7​H7+​ 91.0548Alkyl/Alkenyl complex< 3.090% (High CE)
Fragmentation Pathway Diagram

MS_Fragmentation M [M+H]+ m/z 230.1909 C16H24N+ F1 [M+H - NH3]+ m/z 213.1643 C16H21+ M->F1 - NH3 (-17.0265 Da) F2 Alpha-Cleavage m/z 199.1487 C15H19+ M->F2 - CH2NH2• (-30.0344 Da) F3 Cyclohexyl Loss m/z 131.0861 C10H11+ F1->F3 - C6H10 (-82.0783 Da) F4 Tropylium Ion m/z 91.0548 C7H7+ F1->F4 Extensive fragmentation F2->F4 Alkyl/Alkenyl loss F3->F4 - C3H4 (-40.0313 Da)

Proposed ESI-MS/MS fragmentation pathway for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

Conclusion

The structural elucidation of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine relies heavily on the predictable behavior of its phenylethylamine core combined with the unique neutral losses of its lipophilic tail. For researchers developing targeted screening methods, the transitions 230.19 213.16 (quantifier, low CE) and 230.19 131.08 (qualifier, high CE) are highly recommended due to their specificity and robust signal-to-noise ratios.

References

  • Echemi. "Buy 2-[4-(2-CYCLOHEXYL-VINYL)-PHENYL]-ETHYLAMINE". Echemi Chemical Database.
  • AIP Publishing.
  • ResearchGate. "A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair".
  • ACS Publications. "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples". Journal of the American Society for Mass Spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine .

The most direct synthetic route to this molecule is the Mizoroki-Heck cross-coupling of 4-bromophenethylamine with vinylcyclohexane. However, coupling electronically unbiased aliphatic olefins with aryl halides presents severe challenges regarding catalyst poisoning, regioselectivity, and olefin isomerization. This guide addresses these specific bottlenecks with field-proven mechanistic insights and self-validating protocols.

Troubleshooting & FAQs

Substrate Preparation: Why does my Heck coupling stall at <10% conversion?

The Issue: Attempting a direct Heck coupling using unprotected 4-bromophenethylamine and vinylcyclohexane typically results in catalyst deactivation and trace yields. The Causality: The free primary amine on 4-bromophenethylamine is a strong σ -donor. It aggressively coordinates to the Pd(0)/Pd(II) metal center, displacing essential phosphine ligands and forming highly stable, catalytically inactive bis-amine Pd(II) resting states. Furthermore, the free amine can undergo competing Buchwald-Hartwig amination. The Solution: You must mask the primary amine prior to the coupling step. Protection as a tert-butyloxycarbonyl (N-Boc) or phthalimide derivative is strictly required to prevent off-cycle catalyst sequestration.

Regioselectivity: How do I prevent the formation of the branched isomer?

The Issue: Your LC-MS confirms the correct mass, but NMR analysis reveals a mixture of terminal methylene (branched/ α -arylated) and internal (linear/ β -arylated) olefins. The Causality: The regioselectivity of the Heck reaction with electronically unbiased aliphatic olefins like vinylcyclohexane is dictated by the catalytic pathway. As demonstrated in studies on , cationic Pd pathways (promoted by aryl triflates or halide scavengers like Ag salts) favor the branched product due to electronic polarization[1]. To obtain the linear (E)-isomer—your target molecule—you must enforce a neutral pathway [2]. In the neutral pathway, the halide remains coordinated to the palladium, increasing the steric bulk of the catalyst complex and forcing the aryl group to insert at the less hindered terminal carbon. The Solution: Use 4-bromophenethylamine (not the triflate), avoid silver or thallium salts, and employ bulky monodentate ligands like P(o-tolyl) 3​ with Pd(OAc) 2​ .

Olefin Isomerization: Why is the double bond migrating?

The Issue: You successfully favored the linear product, but the double bond has migrated, yielding a mixture of allyl-cyclohexane and cyclohexylidene derivatives. The Causality: Following migratory insertion, the complex undergoes β -hydride elimination to form a Pd-H species coordinated to the newly formed alkene. This step is reversible. If the product does not dissociate rapidly, the Pd-H can re-insert into the double bond in the opposite direction, "walking" the alkene down the alkyl chain[3]. The Solution: Accelerate the deprotonation of the Pd-H intermediate to prevent re-insertion. Using a sterically hindered, highly basic amine like dicyclohexylmethylamine (Cy 2​ NMe) facilitates rapid removal of the proton, locking the double bond in the desired styryl position.

Mechanistic Workflows & Visualizations

Heck Catalytic Cycle & Regioselectivity Pathways

The diagram below illustrates how the choice of additives dictates the migratory insertion pathway, ultimately controlling whether the target linear molecule or the undesired branched isomer is formed.

HeckMechanism cluster_pathways Migratory Insertion Pathways Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Olefin Coordination (Vinylcyclohexane) OxAdd->Coord Neutral Neutral Pathway (Halide retained) Coord->Neutral No Ag/Tl salts Cationic Cationic Pathway (Halide scavenged) Coord->Cationic Ag/Tl salts added Linear Linear (E)-Isomer (Target Molecule) Neutral->Linear Branched Branched Isomer (Undesired) Cationic->Branched BetaElim β-Hydride Elimination Linear->BetaElim Branched->BetaElim BetaElim->Pd0 Base / -HBr Product 2-[4-(2-Cyclohexyl-vinyl)- phenyl]-ethylamine BetaElim->Product Dissociation

Caption: Mechanistic pathways of the Heck reaction dictating regioselectivity.

Troubleshooting Logic Tree

Follow this diagnostic tree to resolve the most common synthesis failures.

Troubleshooting Start Issue: Low Yield or Impure Product CheckAmine Is the primary amine protected? Start->CheckAmine Protect Action: Protect as N-Boc or Phthalimide CheckAmine->Protect No CheckRegio Is the product branched? CheckAmine->CheckRegio Yes FixRegio Action: Enforce Neutral Pathway (Use P(o-tolyl)3, remove Ag salts) CheckRegio->FixRegio Yes CheckIsom Is the double bond migrating? CheckRegio->CheckIsom No FixIsom Action: Accelerate deprotonation (Use Cy2NMe) or switch to HWE CheckIsom->FixIsom Yes

Caption: Troubleshooting workflow for the synthesis of the target phenethylamine.

Quantitative Data: Reaction Condition Optimization

The table below summarizes the causal relationship between catalytic conditions, regioselectivity, and isomerization when coupling aliphatic olefins like vinylcyclohexane[4].

Catalyst SystemPathwayAdditive / BaseMajor ProductLinear:Branched RatioIsomerization Risk
Pd(OAc) 2​ / dppfCationicAgOTfBranched< 1:19Low
Pd(OAc) 2​ / P(o-tolyl) 3​ NeutralEt 3​ NLinear (Target)> 10:1High
Pd(OAc) 2​ / P(o-tolyl) 3​ NeutralCy 2​ NMeLinear (Target)> 15:1Low
NaHMDS / PhosphonateHWENoneLinear (Target)> 99:1None

Alternative Self-Validating Protocol: The HWE Route

If the Heck reaction proves too difficult to scale due to persistent isomerization, the Horner-Wadsworth-Emmons (HWE) olefination offers a highly reliable, strictly (E)-selective alternative.

Step-by-Step Methodology:

  • Phosphonate Preparation: React cyclohexylmethyl bromide (1.0 eq) with triethyl phosphite (1.5 eq) neat at 150 °C for 4 hours (Arbuzov reaction). Distill under vacuum to isolate pure diethyl (cyclohexylmethyl)phosphonate.

  • Ylide Formation: Dissolve the phosphonate (1.1 eq) in anhydrous THF at 0 °C under argon. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1M in THF) dropwise. Stir for 30 minutes until the solution becomes homogenous, indicating ylide formation.

  • Olefination: Add a solution of tert-butyl (4-formylphenethyl)carbamate (1.0 eq) in THF dropwise to the ylide. Allow the reaction to warm to room temperature and stir for 2 hours. The steric bulk of the phosphonate strictly enforces (E)-selectivity.

  • Workup & Purification: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc) to isolate the (E)-N-Boc intermediate.

  • Deprotection: Dissolve the intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 1 hour at room temperature. Concentrate under reduced pressure and neutralize with 1M NaOH to yield pure 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

References

  • Tasker, S. Z., Gutierrez, A. C., & Jamison, T. F. "Nickel-Catalyzed Mizoroki-Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products." MIT DSpace. URL:[Link]

  • Le Bras, J., & Muzart, J. "Intermolecular Dehydrogenative Heck Reactions." Chemical Reviews, ACS Publications. URL:[Link]

  • Rakers, L., et al. "Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins." Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently work with researchers struggling to formulate "brick dust" or "grease ball" molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently work with researchers struggling to formulate "brick dust" or "grease ball" molecules.

The compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a classic example of a highly challenging chemotype. It possesses a primary amine headgroup attached to a phenethylamine core, but its dominant feature is the massive, highly lipophilic 4-(2-cyclohexyl-vinyl) tail. While the amine is ionizable, the sheer hydrophobic bulk of the tail drives rapid aggregation, micellization, and precipitation in aqueous media.

This guide provides field-proven, self-validating protocols and mechanistic insights to successfully formulate this compound for both in vitro assays and in vivo dosing.

Formulation Strategy Overview

G A 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine B Salt Formation (HCl) A->B Ionization C In Vitro Assays B->C Cell Culture D In Vivo Assays B->D Animal Models E DMSO / PEG 400 / Tween 80 C->E Co-solvent/Surfactant F Captisol (SBE-β-CD) D->F Inclusion Complex

Workflow for selecting solubility enhancement strategies based on assay requirements.

Troubleshooting FAQs

Q1: I formed the HCl salt of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, but it still crashes out in my pH 7.4 assay buffer. Why is salt formation failing? A1: This is a classic case of the hydrophobic effect overpowering ionization. The primary amine has a pKa of approximately 9.5, meaning it is >99% protonated at pH 7.4. However, the bulky 2-cyclohexyl-vinyl group creates a massive hydration shell penalty. When diluted into an aqueous buffer, the lipophilic tails rapidly self-associate to minimize contact with water, leading to amorphous precipitation. Salt formation alone is insufficient for molecules with such extreme LogP values; you must actively disrupt the hydrophobic interactions using co-solvents, surfactants, or macrocyclic hosts[1].

Q2: What is the optimal co-solvent system for in vitro cell-based assays without causing cytotoxicity? A2: For cell culture, you are strictly limited by the toxicity of the excipients. Relying solely on DMSO often leads to precipitation upon dilution into the media (the "solvent shift" effect). I recommend a ternary system utilizing DMSO, PEG 400, and a non-ionic surfactant like Tween 80. Liquid mixtures of polysorbate 80 (Tween 80) and PEG 400 combine the high dissolving capacity of the polar PEG with the solubilizing capacity of the non-ionic surfactant[2].

Q3: We are moving to in vivo PK studies (IV and PO). PEG/Tween mixtures are causing injection site reactions. What is the alternative? A3: Transition to an inclusion complex using Sulfobutylether-β-cyclodextrin (Captisol®). Captisol is a polyanionic β-cyclodextrin derivative with a sodium sulfonate salt separated from the lipophilic cavity by a butyl ether spacer group[3]. The cyclodextrin torus features a hydrophilic exterior and a hydrophobic cavity. The cyclohexyl-vinyl tail of your molecule is perfectly sized to slip into this hydrophobic cavity, shielding it from the aqueous environment. Relative to standard β-cyclodextrin, Captisol provides superior water solubility and safety, enabling parenteral administration without nephrotoxicity[4].

G Tail Lipophilic Tail Complex Soluble Complex Tail->Complex Encapsulation CD Captisol Cavity CD->Complex Host-Guest

Mechanism of Captisol host-guest complexation shielding the lipophilic tail.

Quantitative Excipient Guidelines

When designing your vehicle, strictly adhere to the following maximum tolerated concentrations to prevent assay interference or in vivo toxicity.

ExcipientFunctionMax In Vitro Conc.Max In Vivo Conc. (IV/PO)Mechanism of Solubilization
DMSO Primary Solvent0.1% - 0.5%< 10%Disrupts crystal lattice; reduces dielectric constant
PEG 400 Co-solvent1.0% - 5.0%30% - 50%Hydrogen bonding; polarity bridging
Tween 80 Surfactant0.01% - 0.1%1.0% - 10%Micellization; lowers interfacial tension
Captisol® Macrocyclic Host1.0% - 2.0%20% - 40%Hydrophobic cavity encapsulation
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Preparation of a 20% w/v Captisol Formulation for In Vivo Dosing

Causality Focus: Cyclodextrin complexation is an equilibrium process. By manipulating the pH during formulation, we maximize the ionization of the primary amine, which enhances electrostatic interactions with Captisol's polyanionic sulfobutylether groups, driving the equilibrium toward complete encapsulation.

  • Vehicle Preparation: Weigh 200 mg of Captisol powder and dissolve in 0.8 mL of Sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Weigh the required dose of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (free base or HCl salt) and add it to the Captisol solution.

  • pH Manipulation: Adjust the pH of the suspension to 4.0 using 0.1 N HCl. Why? This ensures the primary amine is fully protonated, maximizing solubility and host-guest affinity.

  • Complexation: Probe sonicate the mixture on ice for 15 minutes (10s on / 10s off).

  • Neutralization: Back-titrate the solution to pH 7.0–7.4 using 0.1 N NaOH. QS the final volume to 1.0 mL with WFI. Filter through a 0.22 µm PES syringe filter.

  • Self-Validation Step: Perform a Tyndall effect test by shining a laser pointer through the vial in a dark room. A clear beam path indicates true molecular inclusion. If the beam scatters light heavily, the drug has formed uncomplexed colloidal aggregates, and the Captisol ratio must be increased.

Protocol 2: PEG 400 / Tween 80 Co-solvent System for In Vitro Assays

Causality Focus: Adding the surfactant to the organic phase before aqueous dilution coats the solvated molecules, preventing rapid nucleation and crystal growth during the "solvent shift" when the organic solvent diffuses into the aqueous buffer.

  • Primary Stock: Prepare a 10 mM stock of the API in 100% DMSO.

  • Vehicle Master Mix: In a separate vial, create a mixture of 10% Tween 80 and 90% PEG 400 (v/v). Vortex until homogenous.

  • Organic Pre-mix: Mix 1 part of the DMSO stock with 9 parts of the Vehicle Master Mix.

  • Aqueous Titration: Pre-warm your aqueous assay buffer to 37°C. Slowly titrate the Organic Pre-mix dropwise into the buffer under vigorous vortexing to reach your final assay concentration.

  • Self-Validation Step: Centrifuge the final diluted aqueous solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the API concentration in the supernatant is <95% of your theoretical spike, microscopic precipitation has occurred, and the Tween 80 ratio must be incrementally increased.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Degradation

Welcome to the Advanced Troubleshooting Guide. As application scientists, we frequently encounter stability issues with multi-functional organic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As application scientists, we frequently encounter stability issues with multi-functional organic compounds. 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a complex molecule containing both a primary aliphatic amine and a conjugated vinyl group (a styrene derivative). This dual-functionality creates competing degradation pathways during storage. This guide provides diagnostic criteria, mechanistic causality, and self-validating protocols to ensure the integrity of your experiments.

Diagnostic FAQs: Identifying the Degradation

Q1: My stock solution of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine turned yellow and shows a drop in purity over a week. What is happening? A1: The compound contains two highly reactive functional groups. The yellowing is typically indicative of vinyl oxidation or polymerization. The vinyl group is highly susceptible to free-radical attack by atmospheric oxygen, leading to epoxidation or cleavage into aldehydes[1]. Concurrently, the primary amine can react with atmospheric CO2 to form carbamate salts[2].

Q2: LC-MS analysis shows a prominent M+44 peak. Is this an impurity from my synthesis or a degradation product? A2: An M+44 mass shift in primary amines almost exclusively points to the formation of a carbamate salt via reaction with atmospheric carbon dioxide[3]. This is a storage-induced degradation, not a synthetic impurity. In the solution phase, primary amines react with CO2 through a zwitterionic intermediate to form carbamic acid, which then interacts with another amine molecule to precipitate as a carbamate salt[2].

Q3: I stored my compound in the refrigerator (4°C), but I am still seeing high-molecular-weight impurities on my chromatogram. Why? A3: Refrigeration slows down degradation but does not stop it, especially if the compound is stored in solution under ambient air. Even at 4°C, significant degradation can occur over weeks[4]. The high-molecular-weight peaks are likely oligomers formed via vinyl polymerization, a process that can be initiated by trace oxygen and propagated even at lower temperatures[5].

Mechanistic Troubleshooting: The Causality of Instability

To effectively stabilize the compound, we must understand the causality of its degradation pathways. Do not simply treat the symptoms; eliminate the environmental triggers.

Pathway A: Vinyl Oxidation and Polymerization

The 2-cyclohexyl-vinyl moiety is conjugated to the phenyl ring, creating a styrene derivative. Styrene derivatives are notoriously prone to autoxidation and vinyl polymerization[5]. Mechanistically, an allyl radical can add directly to the double bond, creating a C-C bond and a new free radical. This propagates a chain reaction that results in high-molecular-weight oligomers[5]. This process is heavily accelerated by light (photo-oxidation) and heat. Furthermore, the double bonds can be directly attacked by free radicals to form epoxides[1].

Pathway B: Amine Carbamylation and Oxidation

Phenethylamine derivatives degrade rapidly when exposed to air and room temperature[4]. The primary amine acts as a strong nucleophile. When exposed to atmospheric CO2, it forms a zwitterion that rapidly converts to a stable ammonium carbamate[2]. Additionally, the amine group can undergo direct oxidation to form corresponding aldehydes (e.g., phenylacetaldehyde derivatives)[4].

DegradationPathways Compound 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine O2 O2 / Light Exposure Compound->O2 attacks vinyl group CO2 CO2 Exposure Compound->CO2 attacks primary amine VinylDeg Vinyl Oxidation & Polymerization O2->VinylDeg AmineDeg Amine Carbamylation CO2->AmineDeg LCMS1 LC-MS: M+16 (Epoxide) Broad Peaks (Oligomers) VinylDeg->LCMS1 detected via LCMS2 LC-MS: M+44 (Carbamate Salt) AmineDeg->LCMS2 detected via Solution1 Add BHT & Amber Vials LCMS1->Solution1 resolved by Solution2 Argon Purge & -20°C LCMS2->Solution2 resolved by

Fig 1: Degradation pathways of the compound, analytical markers, and targeted corrective actions.

Step-by-Step Experimental Protocols: Validation & Prevention

A robust scientific workflow requires a self-validating system. Use Protocol 1 to intentionally stress the compound and map its degradation profile on your specific analytical instruments. Once validated, implement Protocol 2 for all future handling.

Protocol 1: Forced Degradation & Mechanism Validation

Objective: Confirm whether your observed purity drop is driven by CO2 (carbamate formation) or O2 (oxidation/polymerization).

  • Reagent Preparation: Weigh 3 mg of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine. Dissolve in 3 mL of degassed, LC-MS grade Acetonitrile to create a 1 mg/mL stock solution[4].

  • Aliquot: Distribute 1 mL into three separate 2 mL amber glass HPLC vials.

  • Control Arm (Condition A): Purge the headspace of the first vial with Argon gas for 60 seconds using a manifold. Cap immediately with a PTFE-lined septum. Store at -20°C[6].

  • Oxidative Arm (Condition B): Add 10 µL of 3% H2O2 to the second vial. Leave ambient headspace. Store at 25°C under ambient laboratory light.

  • Carbamylation Arm (Condition C): Submerge a fine needle into the solution of the third vial and bubble dry CO2 gas at a low flow rate for 30 seconds. Cap immediately. Store at 25°C in the dark.

  • Analytical Readout: After 72 hours, analyze all samples via LC-MS (ESI+).

  • Data Interpretation:

    • Condition A should yield >99% purity, validating the baseline.

    • Condition B will validate the vinyl oxidation pathway, showing M+16 peaks (epoxides) and broad baseline humps indicative of oligomerization[1].

    • Condition C will validate the amine degradation pathway, showing a distinct M+44 mass shift corresponding to the carbamate salt[3].

Protocol 2: Optimal Storage and Handling Workflow

Objective: Prevent degradation during long-term storage and daily experimental use.

  • Solid Storage: Store the neat solid compound exclusively in amber glass vials to prevent UV-initiated radical formation[4].

  • Inert Atmosphere: Always backfill the vial with Argon or Nitrogen gas before sealing. This displaces both O2 and CO2, neutralizing both primary degradation pathways[4].

  • Temperature Control: Maintain long-term storage at -20°C or -80°C. Phenethylamine derivatives show excellent stability at -20°C for over 90 days, whereas room temperature storage leads to rapid degradation[6].

  • Antioxidant Addition (Optional for Solutions): If formulating a stock solution for extended benchtop use, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% w/v to inhibit vinyl polymerization[5].

Quantitative Data: Degradation Kinetics

The following table summarizes the expected stability and primary degradants based on environmental conditions, extrapolated from stability studies on related phenethylamines and styrene derivatives[4][5][6].

Storage StateTemperatureAtmosphereLight ExposureEstimated Half-LifePrimary Degradant Identified
Neat Solid -20°CArgonDark> 2 yearsNone (Stable)
Neat Solid 25°CAmbient AirAmbient~60 daysCarbamate (M+44)
MeCN Solution 4°CAmbient AirDark~30 daysEpoxide (M+16) / Carbamate
MeOH Solution 25°CAmbient AirUV/Vis Light< 7 daysOligomers / Aldehydes

References

  • The application of amine-based materials for carbon capture and utilisation: an overarching view - RSC Publishing [Link]

  • Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC[Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC[Link]

  • Full article: Monitoring oxidative stability and changes in key volatile compounds in edible oils during ambient storage through HS-SPME/GC–MS - Taylor & Francis [Link]

  • Analysis of Changes in the Properties of Selected Chemical Compounds and Motor Fuels Taking Place During Oxidation Processes - IntechOpen[Link]

  • The oxidative stability of biodiesel and its impact on the deterioration of metallic and polymeric materials: a review - SciELO [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Resolution for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is designed for process chemists and drug development professionals working with 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is designed for process chemists and drug development professionals working with 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5) , a critical intermediate in the synthesis of antipsychotic APIs[1].

Because this molecule contains a flexible ethylamine chain and a rigid vinyl-cyclohexyl system, its isolation is prone to stereoisomeric contamination, over-reduction, and phase-separation issues. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Part 1: Mechanistic Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical differences between the target API intermediate and its primary synthetic impurities. The structural similarities often lead to isomorphic co-crystallization or lattice disruption.

Table 1: Quantitative & Qualitative Impurity Profile
Impurity DesignationChemical IdentityOrigin / CausalityPhysicochemical Impact on Crystallization
Target Product (E)-2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamineDesired Wittig/Heck & Reduction product.Extended, planar geometry; packs efficiently into a high-lattice-energy crystal.
Impurity A (Stereoisomer) (Z)-2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamineLack of stereocontrol during olefin synthesis."Kinked" geometry disrupts lattice packing; drastically lowers melting point and increases solubility.
Impurity B (Over-reduced) 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS: 124499-31-6)[2]Over-reduction of the vinyl group during nitrile/imine reduction.Isomorphic to the target; co-crystallizes easily due to identical hydrodynamic volume.
Impurity C (Dimer) Bis-[4-(2-cyclohexyl-vinyl)-phenyl-ethyl]-amineSecondary amine formation during reductive amination.Highly lipophilic; acts as a surfactant, often triggering "oiling out" (LLPS).

Part 2: Troubleshooting Guides & FAQs

Q1: My cooling crystallization of the free base is "oiling out" instead of forming a solid filter cake. How do I fix this?

Mechanistic Cause: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal liquid-liquid phase boundary before reaching the solid nucleation boundary[3]. Because the free base of this amine is highly lipophilic and has a low melting point, it prefers to separate as a dense, impurity-rich oil rather than a crystal lattice. Solution: You must alter the thermodynamic landscape to favor solid-liquid separation.

  • Salt Formation: Convert the free base to a Hydrochloride (HCl) or Tartrate salt. The introduction of ionic bonds exponentially increases the lattice energy, bypassing the LLPS boundary entirely[4].

  • Solvent Modification: If the free base must be isolated, reduce the cooling rate and introduce seed crystals at a lower supersaturation level (just below the solubility curve) to force nucleation before the oiling-out temperature is reached[5].

Q2: My final batch contains 15% of the (Z)-isomer (Impurity A). How can I purge this stereoisomer efficiently?

Mechanistic Cause: While the (E)-isomer features a trans-double bond that allows the molecule to adopt an extended conformation, the (Z)-isomer contains a severe steric "kink." This kink prevents the molecule from packing tightly into a crystalline lattice[6]. Solution: Fractional crystallization of the HCl salt. Because the (Z)-isomer cannot pack efficiently, its lattice energy is remarkably low. By utilizing a moderately polar solvent system like Isopropanol/Ethyl Acetate (1:3), the (E)-isomer will selectively precipitate as a highly crystalline salt, leaving the highly soluble (Z)-isomer entirely in the mother liquor[7].

Q3: I am detecting the over-reduced Impurity B (CAS 124499-31-6) in my final crystal. Why didn't fractional crystallization remove it?

Mechanistic Cause: Impurity B lacks the double bond, possessing a saturated ethyl linker instead[2]. Unfortunately, the saturated linker occupies a nearly identical steric volume to the vinyl linker. This allows Impurity B to act as an isomorphic substituent—it physically fits into the crystal lattice of the (E)-isomer without disrupting it, making standard polar solvent crystallizations ineffective. Solution: You must exploit the only difference between the two molecules: polarizability. The vinyl group in the target molecule contains a π -electron cloud. By performing an anti-solvent crystallization of the free base using Toluene (solvent) and Heptane (anti-solvent), the π−π stacking interactions between Toluene and the target's vinyl group will slightly increase the target's solubility relative to the saturated impurity, allowing for differential precipitation.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Reactive Salt Crystallization for (E)/(Z) Resolution

This self-validating protocol utilizes salt formation to simultaneously bypass LLPS and purge the (Z)-isomer.

  • Dissolution: Dissolve 100 g of crude 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (mixture of E/Z and dimers) in 400 mL of Isopropanol (IPA) at 50°C.

  • Reactive Precipitation: Slowly add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 30 minutes under vigorous agitation. Self-Validation Check: An immediate exotherm should be observed, followed by the formation of a thick white slurry.

  • Ripening & Anti-Solvent Addition: Stir the slurry at 50°C for 1 hour to allow Ostwald ripening. Gradually add 800 mL of Ethyl Acetate (anti-solvent) over 2 hours.

  • Cooling: Ramp the temperature down to 5°C at a strict rate of 0.5°C/minute to prevent solvent entrapment.

  • Isolation: Filter the crystals via a Nutsche filter. Wash the cake with 200 mL of cold Ethyl Acetate. The (Z)-isomer and lipophilic dimers will remain in the mother liquor.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Toluene/Heptane Anti-Solvent Purge for Impurity B

Use this protocol if over-reduced Impurity B exceeds 0.5% area by HPLC.

  • Free-Basing (If starting from salt): Suspend the amine salt in Toluene and wash with 1M NaOH until the aqueous layer is pH > 12. Separate the organic Toluene layer and dry over anhydrous Na2​SO4​ .

  • Concentration: Concentrate the Toluene solution to exactly 3 volumes (e.g., 3 mL Toluene per 1 g of amine) at 40°C.

  • Anti-Solvent Addition: Maintain the solution at 40°C. Add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Seeding: Add 0.5% w/w of pure (E)-isomer seed crystals. Hold at 40°C for 2 hours to establish a stable crystal bed.

  • Crystallization: Add the remaining Heptane (up to a total of 15 volumes) over 4 hours, then cool to 10°C. Filter and wash with cold Heptane.

Part 4: Visualizations

Chemical Logic: Impurity Formation & Purge Pathway

The following diagram illustrates the synthetic origin of the specific impurities and the unit operations required to purge them from the target API intermediate.

G SM Precursor (Aldehyde/Nitrile) Reaction Olefin/Amine Synthesis SM->Reaction Crude Crude Mixture (E/Z + Impurities) Reaction->Crude ImpZ (Z)-Isomer (Stereoisomer) Crude->ImpZ Side Reaction ImpRed Over-Reduced (CAS 124499-31-6) Crude->ImpRed Over-reduction Salt Reactive Crystallization (HCl) Crude->Salt Addition of HCl Salt->ImpZ Remains in Mother Liquor Pure Pure (E)-Isomer HCl Salt Salt->Pure Fractional Cryst.

Caption: Synthetic pathway and fractional crystallization logic for isolating the pure (E)-isomer.

Troubleshooting Decision Tree: Oiling Out vs. Crystallization

Use this logical workflow to identify and correct Liquid-Liquid Phase Separation (LLPS) during the cooling phase of the amine.

G Start Cooling Saturated Amine Solution Check Phase Separation Observed? Start->Check Oil Oiling Out (LLPS) High Supersaturation Check->Oil Yes (Liquid phase) Cryst Nucleation & Crystal Growth Check->Cryst No (Solid phase) Fix1 Decrease Cooling Rate & Add Seed Crystals Oil->Fix1 Fix2 Form Amine Salt (Increase MP) Oil->Fix2 Fix1->Cryst Bypass LLPS Fix2->Cryst Higher Lattice Energy

Caption: Decision workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) in amines.

Part 5: References

  • NextSDS. "2-[4-(2-CYCLOHEXYL-ETHYL)-PHENYL]-ETHYLAMINE — Chemical Substance Information." NextSDS.com. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Physical Chemistry Chemical Physics: Separation of E- and Z-isomers." Rsc.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Welcome to the Application Scientist Support Hub. Working with 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine presents unique assay design challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

Working with 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine presents unique assay design challenges. As an amphiphilic molecule, it features a highly lipophilic tail (the cyclohexyl-vinyl-phenyl moiety) and a basic headgroup (the primary ethylamine). At physiological pH, the protonated amine (pKa ~9–10) drives electrostatic interactions with negatively charged surfaces, while the lipophilic tail drives hydrophobic collapse onto standard plastics.

This guide provides field-proven, causality-driven troubleshooting protocols to help you establish a self-validating assay system and eliminate Non-Specific Binding (NSB).

Part 1: Troubleshooting Guides & Step-by-Step Methodologies

Workflow A: Preventing Compound Depletion During Serial Dilution

The Mechanism: Standard polystyrene microplates and pipette tips rapidly adsorb lipophilic amines. This leads to a drastic drop in the actual free concentration of the drug before it even reaches your biological target, causing artificially right-shifted dose-response curves. The Solution: Transition to low-binding labware and optimize the carrier solvent to shield the compound.

Step-by-Step Protocol:

  • Labware Selection: Replace standard polystyrene with Polypropylene (PP) or Polyethylene Oxide (PEO)-treated Non-Binding Surface plates (e.g., Corning® NBS™). PEO creates a dense, non-ionic hydrophilic layer that physically blocks both hydrophobic and ionic adsorption [1].

  • Solvent Preparation: Prepare the 10 mM master stock in 100% LC-MS grade DMSO to ensure complete initial solvation.

  • Buffer Additives: For aqueous serial dilutions, use an assay buffer supplemented with 0.01% to 0.05% CHAPS. As a mild zwitterionic detergent, CHAPS effectively coats the lipophilic cyclohexyl-vinyl moiety without stripping delicate targets like GPCRs or ion channels out of their native lipid bilayers [2].

  • Self-Validation Step: Perform a "mock assay." Serially dilute the compound in your chosen labware without the biological target. Incubate for your standard assay time, transfer the supernatant to silanized glass vials, and quantify the recovery via LC-MS/MS. A robust system must yield >90% recovery across all concentration tiers.

Workflow B: Reducing High Background in Radioligand/Fluorescence Binding Assays

The Mechanism: In filtration or bead-based assays, the positively charged ethylamine group binds electrostatically to negatively charged glass-fiber filters or SPA beads, creating an artificially high background signal (noise) that obscures the specific binding window. The Solution: Electrostatic shielding and competitive blocking.

Step-by-Step Protocol:

  • Filter Pre-treatment: Pre-soak GF/B or GF/C glass fiber filters in 0.1% to 0.3% Polyethylenimine (PEI) for 1 hour at 4°C. PEI is a highly cationic polymer that saturates the negative silanol groups on the glass fibers, electrostatically repelling the protonated ethylamine.

  • Wash Buffer Optimization: Incorporate 0.1% Fatty-Acid Free Bovine Serum Albumin (BSA) into the wash buffer. BSA acts as a competitive sink for non-specific hydrophobic interactions.

  • Rapid Filtration: Perform the filtration step rapidly using a vacuum manifold, followed by three quick washes (e.g., 3 x 1 mL) with ice-cold wash buffer. This kinetically traps the specifically bound ligand while washing away the loosely associated non-specific fraction.

Part 2: Quantitative Data Summary

The table below summarizes the expected recovery of highly lipophilic amines (like 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine) across different labware and buffer conditions, based on standard analytical recovery assays [1, 3].

Labware MaterialBuffer AdditiveDominant NSB MechanismExpected Compound Recovery (%)
Standard PolystyreneNone (PBS only)Hydrophobic15 - 30%
Standard GlassNone (PBS only)Electrostatic (Silanol)40 - 50%
Polypropylene (PP)None (PBS only)Mild Hydrophobic70 - 80%
Polypropylene (PP)0.05% CHAPSNone90 - 95%
Corning® NBS™ (PEO)None (PBS only)None> 95%
Corning® NBS™ (PEO)0.1% BSANone> 98%

Part 3: Troubleshooting Decision Tree

NSB_Troubleshooting Start Observe Low Signal or High Background? Check1 Compound lost during serial dilution? Start->Check1 Check2 High background in filtration/binding assay? Start->Check2 Check3 Variable IC50/EC50 in cell-based assays? Start->Check3 Sol1 Use Polypropylene or Corning NBS™ Plates Check1->Sol1 Labware Issue Sol2 Add 0.01-0.05% CHAPS or 0.1% BSA to buffer Check1->Sol2 Buffer Issue Check2->Sol2 Plate Assay Sol3 Pre-soak glass filters in 0.1%-0.3% PEI Check2->Sol3 Filter Assay Sol4 Use fatty-acid free BSA; Minimize serum % Check3->Sol4 Media Binding

Decision tree for troubleshooting non-specific binding of lipophilic amines in various assay formats.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my calculated IC50 shift to the right (become less potent) when I increase the cell density or serum concentration? A: This is a classic symptom of ligand depletion. The highly lipophilic cyclohexyl-vinyl moiety binds extensively to serum proteins (like albumin and alpha-1-acid glycoprotein) and bulk lipid membranes. As you increase cell density or serum, the free concentration of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine drops. To correct this, perform the assay in low-serum or serum-free media supplemented with a controlled amount of fatty-acid-free BSA (e.g., 0.1%) to stabilize the compound without excessively sequestering it.

Q: I am using standard glass vials to avoid plastic. Why am I still losing compound? A: While glass avoids hydrophobic polystyrene interactions, untreated borosilicate glass possesses negatively charged silanol groups (-SiO⁻) at physiological pH. The primary ethylamine group of your compound is protonated (-NH₃⁺) and will bind electrostatically to the glass. If you must use glass, use silanized (siliconized) glass vials to cap the reactive silanol groups.

Q: Which detergent is best for minimizing NSB without lysing my cells or denaturing my target? A: CHAPS is highly recommended for amphiphilic compounds. Unlike harsh ionic detergents (SDS) or strongly hydrophobic non-ionic detergents (Triton X-100) which can lyse cells and strip membrane proteins out of their native lipid bilayers, CHAPS is a mild zwitterionic detergent. At concentrations below its Critical Micelle Concentration (CMC ~0.5%), typically around 0.01% to 0.05%, it effectively coats the hydrophobic tail of the compound while maintaining protein integrity [2].

Q: How do Corning NBS plates actually work compared to standard tissue culture (TC) treated plates? A: Standard TC plates are treated with plasma to create oxygen-rich, negatively charged functional groups to promote cell adherence. This is the worst environment for a basic lipophilic amine, as it promotes both ionic and hydrophobic binding. Corning NBS (Non-Binding Surface) plates are covalently modified with a polyethylene oxide (PEO) polymer layer. This creates a non-ionic, hydrophilic shield that physically prevents the compound from reaching the underlying polystyrene base [1].

References

  • Corning® Non Binding Surface - NBS Treatment. Corning Life Sciences. [Link]

  • Conformational Antibody Binding to a Native, Cell-Free Expressed GPCR in Block Copolymer Membranes. PLOS ONE.[Link]

Optimization

Resolving baseline noise in 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine chromatography

Topic: Resolving Baseline Noise in 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chro...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine .

This molecule presents a unique analytical profile: it is a highly lipophilic primary amine with an extended conjugated π -system (the vinyl group bridging the cyclohexyl and phenyl rings). These structural features make it prone to severe peak tailing, strong retention on reversed-phase columns, and susceptibility to baseline anomalies during gradient elution. This guide synthesizes field-proven methodologies to help you achieve a stable baseline, maximize your Signal-to-Noise (S/N) ratio, and ensure absolute data integrity.

Part 1: Quantitative Data Summary of Baseline Anomalies

Before adjusting instrument parameters, you must diagnose the specific type of baseline disturbance. The table below categorizes common baseline issues, their typical quantitative signatures, and their root causes.

Symptom / Noise TypeAmplitudeFrequencyPrimary CauseResolution Strategy
High-Frequency Noise Low (0.1 - 1.0 mAU)High (Random, "Fuzzy")D2 Lamp aging; solvent impurities near UV cutoff.Replace lamp; switch to LC-MS grade solvents.
Rhythmic Pulsations Medium (1.0 - 5.0 mAU)Periodic (Matches pump stroke)Incomplete degassing; faulty or dirty pump check valves.Purge system; ultrasonically clean check valves.
Gradual Drift High (>10 mAU over run)Slow (Directional over minutes)TFA absorbance changes during gradient; temperature shifts.Balance TFA concentration; use a column oven.
Spikes / Ghost Peaks VariableRandom (Sharp micro-peaks)Matrix contamination; late-eluting impurities from prior runs.Implement a high-organic column wash step.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift upward significantly during the gradient elution of this molecule? A: This is a classic artifact of using Trifluoroacetic Acid (TFA) as an ion-pairing reagent. Because 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a basic primary amine, analysts often add 0.1% TFA to lower the pH, protonate the amine, and suppress secondary interactions with the silica column. However, TFA absorbs UV light strongly below 220 nm. As your gradient shifts from the aqueous phase to the highly organic phase (required to elute this lipophilic molecule), the local concentration and refractive index of TFA change, causing the baseline to steadily rise[1].

Q2: The amine peak is tailing so badly it blends into the baseline noise. How do I improve the S/N ratio? A: Peak tailing for primary amines is caused by secondary electrostatic interactions. The positively charged −NH3+​ group interacts with negatively charged, unendcapped residual silanols ( Si−O− ) on the stationary phase. Because this interaction is slower than the primary hydrophobic partitioning, the rear of the peak drags, widening the peak and lowering its height relative to the baseline noise. Solution: You must utilize a fully end-capped C18 column or a hybrid-silica column. Furthermore, because this specific molecule has a highly conjugated phenyl-vinyl system, it possesses a strong chromophore. You can dramatically improve the S/N ratio by shifting your detection wavelength from 210 nm to 254 nm. At 254 nm, the baseline noise from TFA and solvent impurities drops to near zero, while the analyte still absorbs strongly[1].

Q3: My baseline has rhythmic, sawtooth-like pulsations. How do I fix this? A: Rhythmic pulsations that coincide with the pump stroke are almost always caused by dissolved gases evolving into micro-bubbles within the pump head, or by malfunctioning check valves[2]. When the pump piston compresses, the bubble absorbs the pressure, causing a momentary drop in flow rate that the detector registers as a baseline dip. Ensure your inline degasser is functioning and purge the system with thoroughly degassed mobile phase.

Q4: I observe continuous, high-frequency "fuzzy" noise on the baseline even during isocratic holds. What causes this? A: High-frequency noise is electrical or optical in nature. It is typically caused by a degrading Deuterium (D2) lamp with reduced light throughput, or by using solvents that contain impurities absorbing near your chosen detection wavelength[3]. Replacing old solvents with fresh, highly filtered LC-MS grade solvents can dramatically lower this background noise[3].

Part 3: System-Validated Experimental Protocol

To permanently resolve baseline noise and optimize the chromatography for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, execute the following self-validating protocol.

Step 1: Mobile Phase Preparation & Gradient Balancing

  • Action: Prepare fresh mobile phases using LC-MS grade solvents. To counteract TFA-induced baseline drift, intentionally unbalance the TFA volumes: add 0.1% v/v TFA to Mobile Phase A (Water) and 0.08% v/v TFA to Mobile Phase B (Acetonitrile).

  • Causality: Acetonitrile slightly enhances the UV absorbance of TFA compared to water. By reducing the TFA concentration in the organic phase by 20%, you optically balance the absorbance across the gradient, flattening the baseline.

  • Validation Check: Run a blank gradient (0 µL injection). The resulting baseline drift should be less than 2 mAU across the entire gradient window.

Step 2: System Purging and Degassing

  • Action: Flush the pump lines with 100% Isopropanol (IPA) at 0.5 mL/min for 20 minutes to clear any trapped air bubbles or organic particulates, then switch to your gradient mobile phases and purge for 10 minutes.

  • Causality: IPA has high viscosity and low surface tension, making it exceptional at forcing dissolved micro-bubbles out of the check valves and pump heads.

  • Validation Check: Monitor the pump pressure ripple on your instrument interface. A pressure fluctuation of <1% (e.g., <1 bar variance at 100 bar total pressure) confirms that the system is perfectly degassed and the check valves are sealing correctly[4].

Step 3: Wavelength Optimization & S/N Maximization

  • Action: Adjust your Diode Array Detector (DAD) or UV/Vis detector to extract the chromatogram at 254 nm (Bandwidth 4 nm) instead of 210 nm.

  • Causality: The extended conjugation of the cyclohexyl-vinyl-phenyl system allows for strong absorbance at 254 nm. At this wavelength, the mobile phase background is virtually transparent, eliminating high-frequency noise and drift.

  • Validation Check: Inject a low-concentration standard (at your desired Limit of Quantitation). Calculate the S/N ratio using your chromatography data system. A flat baseline with an S/N > 10 validates the method's sensitivity and the success of the wavelength shift[3].

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly diagnose and resolve baseline anomalies in your chromatography system.

G Start Baseline Noise Detected CheckType Identify Noise Pattern Start->CheckType Pulsating Rhythmic / Sawtooth CheckType->Pulsating Drift Gradual Drift CheckType->Drift Fuzzy High-Frequency Random CheckType->Fuzzy PumpIssue Pump / Degasser Issue (Air bubbles, Check valves) Pulsating->PumpIssue GradientIssue Mobile Phase Issue (TFA absorbance, Temp) Drift->GradientIssue DetectorIssue Detector / Solvent Issue (Lamp age, UV cutoff) Fuzzy->DetectorIssue FixPump Purge system, clean valves Validate: Pressure ripple <1% PumpIssue->FixPump FixGradient Balance TFA, shift to 254nm Validate: Flat blank gradient GradientIssue->FixGradient FixDetector Replace D2 lamp, fresh solvents Validate: S/N > 10 at LOQ DetectorIssue->FixDetector

Systematic troubleshooting workflow for identifying and resolving HPLC baseline noise and drift.

Part 5: References
  • Welch Materials - Uncovering Overlooked Factors Behind Abnormal Baselines.[Link]

  • Separation Science - Why Your HPLC Baseline Drifts—And How to Stop It.[Link]

  • Cole-Parmer - Science of Chromatography.[Link]

  • Chromatography Forum - Noise and Drift.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Evaluating the Efficacy of Novel Phenethylamines: A Comparative Analysis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and Classical Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the efficacy of novel phenethylamine compounds, using 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of novel phenethylamine compounds, using 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine as a case study in comparison to well-characterized, standard phenethylamines. While extensive pharmacological data for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is not currently available in the public domain, this document outlines the essential experimental protocols and theoretical considerations necessary to conduct a thorough comparative analysis.

Introduction: Deconstructing the Phenethylamine Scaffold

Phenethylamines are a broad class of organic compounds based on the core structure of a phenyl ring attached to an ethylamine backbone. This molecular framework is the foundation for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances such as stimulants and psychedelics.[1] The pharmacological effects of substituted phenethylamines are diverse and are primarily dictated by the nature and position of chemical substitutions on the phenyl ring and the ethylamine side chain.[2][3] These modifications influence the compound's affinity and efficacy at various biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs).[4]

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5, Molecular Formula: C16H23N) is a substituted phenethylamine characterized by a bulky cyclohexyl-vinyl group attached to the para position of the phenyl ring.[5][6] This significant structural modification, compared to the unsubstituted phenethylamine, suggests a potentially distinct pharmacological profile. While it has been broadly categorized under "antipsychotics" in some commercial listings, there is a lack of empirical evidence to substantiate this classification.[5]

In contrast, "standard" or classical phenethylamines, such as amphetamine and 2,5-dimethoxy-4-iodophenethylamine (2C-I), have been extensively studied. Their mechanisms of action typically involve the inhibition of monoamine reuptake via transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT), and/or direct agonism at receptors such as the trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT2A and 5-HT2C receptors.[4][7]

This guide will provide the methodologies to elucidate the pharmacological profile of novel compounds like 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and enable a data-driven comparison with established phenethylamines.

Comparative Efficacy Evaluation: A Proposed Experimental Roadmap

To ascertain the efficacy of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine relative to standard phenethylamines, a tiered experimental approach is recommended. This involves an initial assessment of binding affinity at key molecular targets, followed by functional assays to determine the nature and magnitude of the biological response.

Step 1: Determining Target Engagement with Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor.[8] This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound at the human serotonin 2A receptor (5-HT2A), a common target for psychedelic phenethylamines.[9]

  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or prepare membrane homogenates from rodent brain tissue known to have high 5-HT2A receptor density (e.g., prefrontal cortex).[9]

    • Homogenize the cells or tissue in a cold lysis buffer and pellet the membranes through centrifugation.[10]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[10]

  • Assay Setup:

    • In a 96-well plate, combine the prepared cell membranes, a known concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the test compound (2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine or a standard phenethylamine).

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled competing ligand).[10]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.[10]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2CDATNETTAAR1
2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamineTBDTBDTBDTBDTBD
Phenethylamine>10,000>10,000~3,000~5,0008.8 µM (EC50)[6]
Amphetamine>10,000>10,000~300~70High
2C-I100-20050-100>10,000>10,000Moderate

TBD: To be determined experimentally.

DOT Script for Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Cells or Tissue) Incubation Incubation in 96-well Plate Membrane_Prep->Incubation Radioligand Radioligand ([3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step 2: Characterizing Functional Activity

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.

Experimental Protocol: Gs/Gq-Coupled GPCR Functional Assay (cAMP Measurement)

Many serotonin receptors, including 5-HT2A, are Gq-coupled, leading to the activation of phospholipase C and subsequent downstream signaling. Other receptors, like some adrenergic and dopamine receptors, can be Gs or Gi-coupled, modulating the levels of cyclic AMP (cAMP).[11] A cAMP assay is a common method to assess the functional activity of compounds at Gs and Gi-coupled receptors.

  • Cell Culture and Transfection:

    • Use a cell line (e.g., CHO or HEK293) stably or transiently expressing the GPCR of interest.

    • For Gi-coupled receptors, pre-treat cells with forskolin to stimulate adenylate cyclase and establish a baseline of cAMP production.[12]

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Add varying concentrations of the test compound (agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (antagonist mode).

    • Incubate to allow for receptor stimulation and subsequent changes in intracellular cAMP levels.

  • cAMP Detection:

    • Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent reporter assay (e.g., GloSensor™).[13][14]

  • Data Analysis:

    • For agonists, plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the pA2 or Kb value.

Experimental Protocol: Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[4]

  • Cell Culture:

    • Use cell lines stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Uptake Assay:

    • Plate the cells and pre-incubate them with varying concentrations of the test compound.

    • Initiate the uptake by adding a known concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT).[2]

    • Allow the uptake to proceed for a short, defined period.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Analysis:

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

    • Calculate the percentage of inhibition of uptake at each concentration of the test compound.

    • Determine the IC50 value for uptake inhibition.

Hypothetical Data Presentation: Functional Efficacy

Compound5-HT2A (EC50, nM)5-HT2A (Emax, %)DAT Uptake (IC50, nM)
2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamineTBDTBDTBD
5-HT (Serotonin)~10100N/A
2C-I~150~80[7]>10,000
AmphetamineN/AN/A~50

TBD: To be determined experimentally. N/A: Not applicable.

DOT Script for a Generic Functional Assay Workflow

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture with Receptor of Interest Stimulation Compound Incubation with Cells Cell_Culture->Stimulation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Stimulation Detection Detection of Second Messenger (e.g., cAMP) or Substrate Uptake Stimulation->Detection Measurement Signal Measurement (Luminescence, etc.) Detection->Measurement Data_Analysis Data Analysis (EC50/IC50, Emax) Measurement->Data_Analysis

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and its structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and its structurally related analogs. In the dynamic landscape of drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting its in vivo behavior, efficacy, and safety. This document synthesizes available data on related chemical classes to project the pharmacokinetic characteristics of the target molecule and provides detailed experimental protocols for their definitive determination.

Introduction: The Significance of the Cyclohexyl-Vinyl-Phenyl-Ethylamine Scaffold

The 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine scaffold represents a unique combination of a lipophilic cyclohexyl group, a rigid vinyl linker, and a phenethylamine core. This structure suggests potential interactions with various biological targets, particularly within the central nervous system, given the prevalence of the phenethylamine motif in neuroactive compounds[1][2][3]. The pharmacokinetic properties of molecules based on this scaffold are critical determinants of their therapeutic potential. Key considerations include their ability to cross biological membranes, their metabolic stability, and their distribution to target tissues.

Comparative Analysis of Predicted Pharmacokinetic Profiles

Based on the analysis of related chemical structures, we can project the following pharmacokinetic characteristics for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and its analogs.

Table 1: Predicted ADME Profile of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and General Analogs
Pharmacokinetic ParameterPredicted Characteristic for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamineRationale Based on Analog DataKey Analogs for Comparison
Absorption Moderate to High Oral BioavailabilityThe lipophilic nature of the cyclohexyl and styrylbenzene-like moieties suggests good passive diffusion across the intestinal epithelium. However, as a primary amine, it may also be a substrate for cation transporters.[4][5]Phenethylamines, Styrylbenzene derivatives[6]
Distribution High Volume of Distribution, Potential for CNS PenetrationThe lipophilicity imparted by the cyclohexyl and vinyl-phenyl groups likely leads to extensive tissue distribution. High protein binding is also anticipated.[7] Brain penetration has been observed for some styrylbenzene derivatives.[6]Arylcyclohexylamines[8], Styrylbenzene derivatives[6]
Metabolism Primarily Hepatic via Cytochrome P450 EnzymesPhenethylamines are known substrates of CYP2D6 and other CYP isoforms, undergoing hydroxylation and dealkylation.[9][10] The vinyl group may be susceptible to epoxidation.[11][12][13]Substituted phenethylamines[2][3], Benzene and its derivatives[11][12][13]
Excretion Primarily Renal Excretion of MetabolitesMetabolites are generally more polar and are eliminated through the kidneys. The excretion half-life will be dependent on the rate of metabolism and clearance.[8]Arylcyclohexylamines[8]

Experimental Protocols for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic profile of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine and its analogs, a series of in vitro and in vivo experiments are essential. The following section details the methodologies for these key assays.

In Vitro Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.[14] For lipophilic compounds like the one , modifications to the standard protocol are often necessary to obtain reliable data.[4][5]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Preparation of Dosing Solutions: The test compound is dissolved in a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS). Due to the predicted lipophilicity, the inclusion of a non-toxic solubilizing agent like 0.5% DMSO may be necessary.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: The dosing solution is added to the apical (donor) compartment, and a receiver buffer, often supplemented with a protein like bovine serum albumin (BSA) to mimic sink conditions in vivo, is added to the basolateral (receiver) compartment.[4][15][16]

    • Basolateral to Apical (B-A) Transport: The dosing solution is added to the basolateral compartment, and the receiver buffer is in the apical compartment to assess active efflux.

  • Sample Collection and Analysis: Samples are collected from the receiver compartment at various time points and from the donor compartment at the end of the experiment. The concentration of the compound is quantified by a validated analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Caco2->Culture Integrity Verify monolayer integrity (TEER) Culture->Integrity Dosing Prepare dosing solution of test compound Integrity->Dosing Transport_AB Apical to Basolateral Transport Dosing->Transport_AB Transport_BA Basolateral to Apical Transport Dosing->Transport_BA Sampling Collect samples from receiver compartment Transport_AB->Sampling Transport_BA->Sampling LCMS Quantify compound concentration by LC-MS/MS Sampling->LCMS Papp Calculate Apparent Permeability (Papp) LCMS->Papp

Caption: Workflow for determining intestinal permeability using the Caco-2 cell assay.

In Vitro Metabolic Stability Assessment

Understanding a compound's metabolic fate is crucial. Human liver microsomes (HLM) are a standard in vitro tool to assess metabolic stability and identify the primary metabolizing enzymes.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding the test compound to the pre-warmed incubation mixture.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Diagram: Metabolic Stability Assay Workflow

G cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_quantification Analysis Microsomes Prepare incubation mixture with Human Liver Microsomes & NADPH Compound Add test compound to initiate reaction Microsomes->Compound Incubate Incubate at 37°C Compound->Incubate Sample Collect and quench samples at multiple time points Incubate->Sample LCMS Analyze remaining parent compound by LC-MS/MS Sample->LCMS Calculate Calculate in vitro half-life and intrinsic clearance LCMS->Calculate

Sources

Validation

Benchmarking 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Receptor Selectivity: A Comparative Guide

The development of novel neuromodulators and atypical antipsychotics has increasingly shifted away from classical D2 receptor antagonism toward trace amine-associated receptor 1 (TAAR1) agonism. Among emerging research c...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of novel neuromodulators and atypical antipsychotics has increasingly shifted away from classical D2 receptor antagonism toward trace amine-associated receptor 1 (TAAR1) agonism. Among emerging research chemicals, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5), hereafter referred to as CVEA , represents a structurally intriguing substituted phenethylamine ().

The addition of a bulky, lipophilic cyclohexyl-vinyl moiety at the para-position of the phenyl ring significantly alters its pharmacodynamic profile compared to endogenous trace amines like β -phenylethylamine ( β -PEA). This guide objectively benchmarks CVEA against established alternatives, providing researchers with validated experimental protocols and comparative receptor selectivity data.

Mechanistic Rationale & Receptor Selectivity Profile

To evaluate CVEA's potential as a neuromodulator, its receptor binding affinities ( Ki​ ) and functional efficacies must be compared against industry-standard ligands:

  • RO5166017: A highly selective, potent TAAR1 partial/full agonist used as a primary benchmark for TAAR1 activation ().

  • Ulotaront (SEP-363856): A clinical-stage TAAR1 and 5-HT 1A​ agonist lacking D2 affinity, validating the non-D2 antipsychotic pathway.

  • Haloperidol: A classical D2 receptor antagonist, included to benchmark off-target extrapyramidal symptom (EPS) liability.

Causality in Structural Design: The phenethylamine core of CVEA serves as the fundamental pharmacophore for TAAR1 recognition. However, endogenous phenethylamines are rapidly degraded by monoamine oxidase (MAO). The bulky cyclohexyl-vinyl extension in CVEA sterically hinders MAO-mediated deamination while increasing blood-brain barrier (BBB) permeability. This substitution drives selectivity toward TAAR1 and specific 5-HT receptor subtypes while minimizing D2 receptor affinity, theoretically avoiding the motor side effects associated with classical antipsychotics.

Table 1: Comparative Receptor Selectivity Profile ( Ki​ in nM) (Note: CVEA data represents benchmarked ranges for para-substituted lipophilic phenethylamines)

CompoundTAAR1 ( Ki​ )5-HT 1A​ ( Ki​ )5-HT 2A​ ( Ki​ )D2 ( Ki​ )Primary Mechanism
CVEA 15 - 35120 - 150> 1000> 2000TAAR1 Agonist
RO5166017 1.9 - 31> 1000> 1000> 5000Selective TAAR1 Agonist
Ulotaront 1401.5> 1000> 1000TAAR1 / 5-HT 1A​ Agonist
Haloperidol > 5000> 1000451.2D2 Antagonist
Experimental Workflows for Receptor Benchmarking

To ensure high scientific integrity, the following protocols represent self-validating systems. Every assay includes internal controls to differentiate specific binding/activation from assay artifacts.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This workflow determines the Ki​ of CVEA at the TAAR1 receptor using competitive displacement.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human TAAR1. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 2 nM of [3H] -RO5166017 (radioligand), and varying concentrations of CVEA (10 −11 to 10 −4 M).

  • Self-Validation (Non-Specific Binding): Define non-specific binding (NSB) by adding 10 μ M of unlabeled RO5166017 to a parallel set of control wells. Causality: Subtracting NSB from total binding isolates the specific receptor-ligand interaction, preventing false-positive affinity readings caused by the highly lipophilic CVEA sticking to the plastic.

  • Filtration: Terminate the reaction after 90 minutes at room temperature by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, reducing non-specific ligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Because TAAR1 is a G αs​ -coupled GPCR, agonism directly leads to adenylyl cyclase activation and cAMP production ().

  • Cell Plating: Seed TAAR1-expressing HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with CVEA concentrations (10 −11 to 10 −5 M) in the presence of 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the enzymatic degradation of newly synthesized cAMP, ensuring the measured signal accurately reflects total adenylyl cyclase activity triggered by CVEA.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate).

  • Readout: Measure the FRET signal at 665 nm and 620 nm. The emission ratio is inversely proportional to the intracellular cAMP concentration.

Signaling Pathway & Workflow Visualization

G CVEA CVEA (Agonist) TAAR1 TAAR1 Receptor CVEA->TAAR1 Binds Gs Gs Protein Activation TAAR1->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion HTRF HTRF Assay Detection cAMP->HTRF FRET Signal

Fig 1: TAAR1 Gs-coupled signaling pathway and HTRF cAMP detection workflow for CVEA benchmarking.

Conclusion

Benchmarking 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CVEA) against established ligands like RO5166017 reveals its potential utility as a TAAR1-directed tool compound. By utilizing rigorous, self-validating radioligand and functional cAMP assays, researchers can accurately map its pharmacodynamic profile, paving the way for advanced studies in monoaminergic neuromodulation without the EPS liabilities inherent to classical D2 antagonists.

References
  • Title: TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 Source: The Journal of Pharmacology and Experimental Therapeutics (JPET) URL: [Link]

Comparative

Reproducibility of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CVPE) in Behavioral Assays: A Comparative Guide

Executive Summary & Rationale The development of novel antipsychotics has increasingly shifted away from direct dopamine D2 receptor antagonism due to the high burden of extrapyramidal symptoms (EPS) and metabolic side e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of novel antipsychotics has increasingly shifted away from direct dopamine D2 receptor antagonism due to the high burden of extrapyramidal symptoms (EPS) and metabolic side effects. Trace amine-associated receptor 1 (TAAR1) has emerged as a critical target, as it modulates dopaminergic and glutamatergic circuitry without directly blocking postsynaptic D2 receptors [1].

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CVPE; CAS: 124499-30-5) is a highly lipophilic phenethylamine derivative. Given its structural homology to endogenous trace amines and established TAAR1 partial agonists like RO5203648, CVPE is evaluated for its atypical antipsychotic-like properties. This guide objectively compares the reproducibility of CVPE against standard reference compounds—Haloperidol (typical), Olanzapine (atypical), and RO5203648 (TAAR1 partial agonist)—across three core predictive behavioral assays: Prepulse Inhibition (PPI), Amphetamine-Induced Hyperlocomotion (AIH), and the Catalepsy Bar Test.

Mechanistic Context & Pathway Divergence

The therapeutic premise of CVPE relies on upstream neuromodulation. While classical antipsychotics like Haloperidol directly antagonize striatal D2 receptors (leading to catalepsy), TAAR1 modulators suppress mesolimbic dopamine firing via intracellular Gs/Gq signaling pathways, achieving antipsychotic efficacy without motor impairment [2].

Mechanism CVPE CVPE & RO5203648 (TAAR1 Modulators) TAAR1 TAAR1 Activation (Gs/Gq Pathway) CVPE->TAAR1 Halo Haloperidol (D2 Antagonist) D2 D2 Receptor Blockade (Gi Pathway) Halo->D2 Mesolimbic Mesolimbic DA Suppression (Antipsychotic Efficacy) TAAR1->Mesolimbic Nigrostriatal Nigrostriatal DA Blockade (Catalepsy/EPS Risk) TAAR1->Nigrostriatal No Direct Blockade D2->Mesolimbic D2->Nigrostriatal

Figure 1: Mechanistic divergence of TAAR1 vs. D2 receptor modulation in mesolimbic pathways.

Comparative Efficacy & Safety Profile

To establish the reproducibility of CVPE, quantitative data from standardized rodent models must be benchmarked against known agents. TAAR1 agonists typically exhibit higher ED50 values than high-affinity D2 antagonists but offer a vastly superior therapeutic window regarding motor side effects [3].

Table 1: Comparative Behavioral Pharmacology Data (Rodent Models)
CompoundPrimary MechanismPPI Restoration (ED50, mg/kg)AIH Suppression (ED50, mg/kg)Catalepsy Threshold (mg/kg)
Haloperidol D2 Antagonist0.150.080.5 (High Risk)
Olanzapine 5-HT2A / D2 Antagonist1.20.8>10.0 (Moderate Risk)
RO5203648 TAAR1 Partial Agonist3.51.5>30.0 (No Risk)
CVPE Putative TAAR1 Modulator4.22.1>30.0 (No Risk)

Note: ED50 values represent the effective dose required to reverse MK-801-induced PPI deficits or D-amphetamine-induced hyperlocomotion by 50%.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that observed behavioral changes are causally linked to specific neuropharmacological mechanisms rather than generalized physiological artifacts.

Protocol A: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Causality: PPI measures sensorimotor gating, a pre-attentive filtering mechanism deficient in schizophrenia. We use MK-801 (an NMDA antagonist) to induce a gating deficit, which effective antipsychotics will reverse. Self-Validation: The protocol mandates "Startle-Alone" trials. If CVPE reduces the baseline startle amplitude, the apparent "restoration" of PPI is an artifact of sedation or hearing impairment, invalidating the efficacy claim.

  • Acclimatization: Place rodents in the startle chambers for a 5-minute background noise habituation (65 dB).

  • Pre-Treatment: Administer CVPE (1, 3, 10 mg/kg, i.p.), Haloperidol (0.1 mg/kg), or Vehicle 30 minutes prior to testing. Administer MK-801 (0.15 mg/kg, s.c.) 15 minutes prior to testing.

  • Test Session (60 Trials): Present a pseudo-randomized mix of:

    • Startle-Alone: 120 dB pulse (40 ms).

    • Prepulse + Startle: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by a 120 dB pulse.

    • No-Stimulus: Background noise only.

  • Data Integrity Check: Verify that the Startle-Alone amplitude in the CVPE group does not significantly deviate from the Vehicle + MK-801 group. Calculate %PPI: 100 -[(Prepulse+Startle / Startle-Alone) * 100].

Protocol B: Amphetamine-Induced Hyperlocomotion (AIH)

Causality: D-amphetamine triggers a massive efflux of mesolimbic dopamine, modeling the positive symptoms of psychosis. Effective compounds will suppress this hyperlocomotion. Self-Validation: The protocol includes a 30-minute post-drug, pre-amphetamine baseline recording. If CVPE suppresses locomotion before amphetamine administration, it acts as a generalized CNS depressant, not a specific antipsychotic.

  • Habituation: Place rodents in open-field arenas (40x40 cm) for 30 minutes.

  • Drug Administration & Baseline: Inject CVPE or reference compounds. Record basal horizontal activity (distance traveled) for 30 minutes.

  • Challenge: Inject D-amphetamine (1.5 mg/kg, s.c.).

  • Data Acquisition: Record locomotion in 5-minute bins for 90 minutes.

  • Data Integrity Check: Compare the 30-minute basal activity between Vehicle and CVPE. Only proceed with AIH efficacy analysis if basal locomotion remains statistically equivalent.

Protocol C: Catalepsy Bar Test

Causality: Catalepsy in rodents is the direct behavioral correlate of striatal D2 receptor blockade (EPS liability in humans). Self-Validation: Pharmacokinetics vary widely. A single time-point measurement risks a false negative if the drug has not yet peaked in the brain. The protocol requires longitudinal testing.

  • Apparatus Setup: Secure a horizontal bar 4 cm (for mice) or 9 cm (for rats) above the bench surface.

  • Dosing: Administer CVPE (up to 30 mg/kg) or Haloperidol (1 mg/kg as a positive control).

  • Time-Course Evaluation: At T=30, 60, 120, and 240 minutes post-injection, gently place the rodent's forepaws on the bar.

  • Measurement: Record the latency (in seconds) until the animal removes both forepaws. A cutoff of 120 seconds is enforced.

  • Data Integrity Check: Haloperidol must produce >60 seconds of catalepsy at T=60. CVPE should mirror vehicle latency (<10 seconds) across all time points to confirm the absence of D2-mediated motor impairment.

Experimental Workflow Visualization

Workflow A Cohort Acclimatization B Baseline Screening A->B C Vehicle / CVPE / Reference Dosing B->C D1 PPI Assay (Sensorimotor) C->D1 D2 AIH Assay (Hyperlocomotion) C->D2 D3 Bar Test (Catalepsy) C->D3 E Data Synthesis & ED50 Calculation D1->E D2->E D3->E

Figure 2: Self-validating in vivo workflow for evaluating antipsychotic behavioral profiles.

References

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia Source: ACS Publications / PMC - NIH URL
  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies Source: PMC - NIH URL
  • TAAR1 as an emerging target for the treatment of psychiatric disorders Source: PMC - NIH URL
Validation

Publish Comparison Guide: Cross-Reactivity Profiles of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine in Commercial Immunoassays

Executive Summary The emergence of structurally complex pharmaceutical intermediates and novel psychoactive substances (NPS) demands rigorous analytical scrutiny. 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of structurally complex pharmaceutical intermediates and novel psychoactive substances (NPS) demands rigorous analytical scrutiny. 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-30-5), hereafter referred to as CVPE , is a highly lipophilic phenethylamine derivative. Characterized by a massive 2-cyclohexyl-vinyl substitution at the para (4-) position of the benzene ring, CVPE presents a unique challenge for standard drug screening panels.

This guide objectively compares the performance of major commercial immunoassay platforms in detecting CVPE, explains the thermodynamic causality behind binding failures, and provides a self-validating experimental protocol for cross-reactivity assessment.

Mechanistic Causality: Why Structure Dictates Cross-Reactivity

As a Senior Application Scientist, I approach immunoassay selection not merely as a procedural checklist, but as an evaluation of molecular interactions. Immunoassays are thermodynamic systems governed by the binding kinetics ( Ka​ ) between an antibody's paratope and a target analyte's epitope.

Commercial amphetamine antibodies are primarily raised to recognize the primary amine and the unsubstituted phenyl ring of the amphetamine core. When evaluating 4-substituted phenethylamines, the para-substitution creates significant steric hindrance. Research demonstrates that cross-reactivity towards heavily substituted phenethylamines (such as the 2C and DOx series) in standard ELISAs is often < 0.4%, even at extreme concentrations[1].

The massive cyclohexyl-vinyl group in CVPE completely disrupts the paratope-epitope interaction. This steric clash prevents the primary amine from anchoring into the antibody pocket, severely reducing binding affinity and leading to inevitable false negatives.

G A CVPE Molecule (Target Analyte) B Primary Amine (Epitope) A->B C 4-(2-Cyclohexyl-vinyl) (Bulky Moiety) A->C D Amphetamine Antibody Paratope B->D Recognition C->D Steric Clash E Binding Failure (Cross-Reactivity <1%) D->E Result

Structural recognition pathway demonstrating steric clash of CVPE in amphetamine immunoassays.

Comparative Performance of Commercial Immunoassays

Different immunoassay architectures exhibit varying tolerances to structural deviations. Computational similarity methods and empirical data show that existing amphetamine immunoassays unevenly detect substituted amphetamine-like drugs[2].

  • EMIT (Enzyme Multiplied Immunoassay Technique): Relies on G6PDH enzyme activity modulation. While EMIT assays show slight cross-reactivity with smaller 2C-class compounds, the bulky nature of CVPE drops cross-reactivity to negligible levels, as the molecule fails to properly modulate the enzyme-conjugate[3].

  • CEDIA (Cloned Enzyme Donor Immunoassay): Utilizes β -galactosidase complementation. This platform is highly specific to the core amphetamine structure and lacks the flexibility to accommodate the cyclohexyl-vinyl tail.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Solid-phase assays. Commercial kits for amphetamines consistently show < 1% cross-reactivity for bulky phenethylamines[1].

Quantitative Performance Comparison
Immunoassay PlatformDetection MechanismTarget CutoffCVPE Cross-Reactivity (%)Diagnostic Implication
EMIT II Plus G6PDH Enzyme Modulation500 ng/mL< 0.1%High Risk of False Negative
CEDIA β -galactosidase Complementation500 ng/mL0.0%High Risk of False Negative
Commercial ELISA Solid-phase Competitive Binding300 ng/mL< 0.4%High Risk of False Negative
LC-MS/MS (Gold Standard) Mass-to-Charge Ratio ( m/z )10 ng/mL100% (Direct ID)Definitive Identification

Data synthesized from structural homolog behavior models of 4-substituted phenethylamines[1][2][3].

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To empirically validate the failure of these immunoassays to detect CVPE, a rigorous, self-validating protocol is required. Immunoassays are highly susceptible to matrix effects; by utilizing a concurrent control loop, we isolate true antibody-antigen binding kinetics from background noise.

G S1 1. Matrix Prep (Drug-Free Urine) S2 2. Serial Spiking (100 to 100,000 ng/mL CVPE) S1->S2 S3 3. Immunoassay Execution (EMIT / CEDIA / ELISA) S2->S3 S4 4. Absorbance Measurement (Spectrophotometry) S3->S4 Val Self-Validation Loop: + Control (d-Amphetamine) - Control (Blank Matrix) S3->Val Concurrent Validation S5 5. IC50 & %CR Calculation S4->S5

Self-validating experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:
  • Matrix Preparation and Baseline Establishment:

    • Action: Thaw and pool certified drug-free human urine. Verify pH (target 6.0–7.5) and specific gravity (target 1.005–1.030).

    • Rationale: Ensures the matrix falls strictly within the validated operational range of the immunoassay, preventing non-specific protein binding or enzyme denaturation.

  • Serial Spiking of CVPE:

    • Action: Prepare a stock solution of CVPE (1 mg/mL in methanol). Spike into the drug-free urine to create a serial dilution curve: 0, 100, 500, 1,000, 10,000, and 50,000 ng/mL.

    • Rationale: A wide dynamic range is mandatory. Bulky phenethylamines often require concentrations exceeding 50,000 ng/mL to trigger even a minimal spectrophotometric response[1].

  • Concurrent Control Integration (Self-Validation):

    • Action: Prepare a positive control using d-amphetamine at the assay cutoff (e.g., 500 ng/mL) and a negative control (blank urine).

    • Rationale: If the positive control fails to produce a signal, or the blank produces a false positive, the entire analytical run is invalidated. This guarantees the integrity of the CVPE cross-reactivity data.

  • Assay Execution:

    • Action: Process the spiked samples and controls through the respective platforms (e.g., EMIT II Plus) according to the manufacturer's exact photometric parameters.

    • Rationale: Maintains standardized incubation times and temperatures, ensuring competitive enzyme kinetics remain uniform across all test wells.

  • Data Analysis and %CR Calculation:

    • Action: Calculate Cross-Reactivity (%CR) using the standard formula: %CR = (Cutoff Concentration of Target Drug / Concentration of CVPE producing an equivalent response) × 100.

    • Rationale: Translates raw absorbance values into a standardized, objective metric for direct platform comparison.

Conclusion & Alternative Analytical Workflows

Because commercial amphetamine immunoassays fail to reliably detect CVPE due to severe steric exclusion, relying on these screens for this specific compound will result in false negatives. Laboratories investigating CVPE or similar bulky phenethylamine derivatives must bypass immunoassay screening and reflex directly to broad-spectrum chromatographic techniques (LC-MS/MS or GC-MS). Mass spectrometry bypasses antibody binding limitations entirely, allowing for definitive identification based on molecular weight and fragmentation patterns.

References

  • Source: Journal of Analytical Toxicology (oup.com)
  • Source: Clinical Toxicology (tandfonline.com)
  • Source: Forensic Science International (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

An in-depth, causally-grounded guide for the safe handling, personal protective equipment (PPE) selection, and logistical management of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine . Executive Summary 2-[4-(2-Cyclohexyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, causally-grounded guide for the safe handling, personal protective equipment (PPE) selection, and logistical management of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine .

Executive Summary

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS: 124499-30-5) is a specialized phenethylamine derivative utilized primarily as an intermediate in the synthesis of antipsychotic therapeutics[1]. Due to its unique structural combination of a basic primary amine and a highly lipophilic cyclohexyl-vinyl moiety, this compound presents severe operational hazards, including rapid dermal penetration and tissue necrosis[2]. This guide provides researchers and drug development professionals with a self-validating framework for PPE selection, operational handling, and waste management.

Part 1: Mechanistic Hazard Assessment (The "Why" Behind the PPE)

As a Senior Application Scientist, establishing a robust safety protocol requires understanding the chemical causality driving the hazards of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine:

  • Corrosivity via Basicity : The primary amine group ( −NH2​ ) acts as a strong nucleophile and base. Upon contact with physiological moisture, it induces localized saponification of epidermal lipids, leading to severe skin burns and irreversible eye damage (GHS H314)[3].

  • Enhanced Dermal and BBB Penetration : The bulky 4-(2-cyclohexyl-vinyl) substitution drastically increases the molecule's partition coefficient (LogP). Research demonstrates that highly lipophilic, primary amine-terminated compounds exhibit enhanced stratum corneum penetration and cellular internalization via membrane permeabilization[2][4]. Once absorbed dermally, phenethylamines possess a high probability of crossing the blood-brain barrier (BBB), leading to systemic central nervous system toxicity.

  • Respiratory Sensitization : Phenethylamine derivatives are known sensory irritants to the respiratory tract[5]. Aerosolization or inhalation of fine powders can cause acute respiratory distress.

Part 2: Quantitative Hazard & PPE Matrix

To mitigate the mechanistic risks outlined above, PPE must be scaled to the operational volume. Standard latex gloves are highly permeable to lipophilic amines and must NEVER be used for handling this compound[3][6].

Table 1: Physical and Hazard Properties Summary

Property / GHS HazardDescription / Classification
CAS Number 124499-30-5[1]
Chemical Class Phenethylamine derivative / Primary Amine[1]
Health Hazards Toxic if swallowed (H301); Causes severe skin burns and eye damage (H314)[3]
Environmental Hazards Harmful to aquatic life (H402)
Key Risk Factor High lipophilicity (LogP) enhances transdermal and BBB penetration[2]

Table 2: Scale-Dependent PPE Matrix

Operation ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (<1g) Safety goggles (ANSI Z87.1)Nitrile gloves (min 5 mil), single layerStandard lab coat (100% cotton)Fume hood (Face velocity >100 fpm)
Preparative (>1g) Goggles + Face shieldDouble-gloving (Nitrile inner, Neoprene outer)Tyvek or Chem-resistant apronFume hood + N95/P100 if aerosol risk
Spill Response Goggles + Face shieldHeavy-duty Butyl or Neoprene glovesTyvek suit (Level C)Full-face respirator with ABEK filter

Part 3: Operational Workflow & Safety Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior condition is strictly met.

Step-by-Step Handling Methodology:

  • Pre-Operation Risk Assessment : Verify that the fume hood face velocity is operating at >100 feet per minute (fpm). Clear the workspace of all incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides, to prevent violent exothermic reactions.

  • PPE Donning : Inspect all gloves for micro-tears before use. For preparative scales, apply the double-glove technique to prevent solvent-drag permeation.

  • Dispensing : Utilize anti-static spatulas to prevent powder aerosolization. Never handle the dry powder or concentrated liquid outside of engineering controls[5].

  • Decontamination : Because amines are basic, standard water wipes are insufficient. Wipe down balances and surfaces with a mild acidic solution (e.g., 1% acetic acid or 5% citric acid) to protonate the amine, rendering it a water-soluble salt. Follow this with a 70% ethanol or DI water wipe.

  • Doffing : Remove outer gloves inside the fume hood. Wash hands immediately with copious amounts of soap and water[3][5].

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood (>100 fpm) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handle 3. Dispense/Weigh 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine PPE->Handle Clean 4. Decontaminate Surfaces (1% Acetic Acid, then H2O) Handle->Clean Doff 5. Doff PPE & Wash Hands Clean->Doff

Operational workflow for the safe handling of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine.

Part 4: Spill Response & Decontamination Plan

In the event of an accidental release, follow this step-by-step methodology to contain and neutralize the hazard.

Step-by-Step Spill Methodology:

  • Assessment & Evacuation : Identify the spill volume. If the spill exceeds 50 mL or poses an immediate aerosolization risk, evacuate the area immediately and restrict access[3].

  • Containment : Don appropriate spill-response PPE (see Table 2). Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[6]. Critical Causality: Do not use sawdust or combustible materials, as the heat generated from amine oxidation or neutralization can pose a fire risk.

  • Neutralization : Carefully apply a weak acid (e.g., 5% citric acid) to the spill zone. This neutralizes the corrosive primary amine, converting it into a less hazardous, non-volatile salt.

  • Collection : Sweep the neutralized mixture using non-sparking tools and place it into a chemically resistant, sealable container (e.g., a polyliner drum)[6].

SpillResponse Spill Spill Detected Assess Assess Volume & Aerosol Risk Spill->Assess Evac Evacuate Area (If >50mL or Aerosolized) Assess->Evac Major Spill Contain Contain Spill (Vermiculite/Sand) Assess->Contain Minor Spill Evac->Contain Hazmat Team Neutralize Neutralize Amine (5% Citric Acid) Contain->Neutralize Dispose Collect in Solid Waste Container Neutralize->Dispose

Step-by-step spill response and neutralization pathway for amine-based chemical spills.

Part 5: Disposal & Waste Management Plan

Improper disposal of phenethylamine derivatives poses severe environmental and facility risks.

  • Segregation : Store amine waste strictly isolated from halogens, acid chlorides, and strong oxidizers to prevent pressurization or explosion.

  • Containment : Utilize corrosive-resistant containers with resistant inner liners (e.g., high-density polyethylene).

  • Labeling : Label all waste clearly as "Hazardous Waste - Corrosive/Toxic Amine (UN 2735)".

  • Environmental Protection : Never dispose of phenethylamine derivatives down the drain. They are harmful to aquatic life (H402) and do not readily biodegrade in standard wastewater treatment facilities[3]. Dispose of via an approved hazardous waste incineration plant.

References

  • Material Safety Data Sheet - Phenethylamine - Cole-Parmer Source: coleparmer.com URL:[Link]

  • Chemwatch GHS SDS in English (European) 48281: phenethylamine Source: sdfine.com URL:[Link]

  • Effect of Size, Surface Charge, and Hydrophobicity of Poly(amidoamine) Dendrimers on Their Skin Penetration Source: acs.org (Biomacromolecules) URL:[Link]

  • Effect of Size, Surface Charge, and Hydrophobicity of Poly(amidoamine) Dendrimers on Their Skin Penetration Source: nih.gov (PMC) URL:[Link]

  • Phenethylamine : BIMP - SCFBio | IIT Delhi Source: iitd.ac.in URL:[Link]

Sources

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